7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Description
Properties
IUPAC Name |
7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYLSFUALTNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363367 | |
| Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14509-66-1 | |
| Record name | 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14509-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
CAS Number: 14509-66-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the heterocyclic compound 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, identified by the CAS number 14509-66-1. While detailed biological studies on this specific molecule are limited in publicly accessible literature, this guide consolidates available information on its synthesis and physicochemical properties. Furthermore, it explores the broader context of the imidazopyrimidine scaffold, a class of compounds known for a wide range of pharmacological activities, to offer insights into the potential applications and areas of future research for this compound. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Compound Identification and Properties
This compound is a bicyclic heterocyclic compound. Its structure features a fusion of an imidazole and a dihydropyrimidinone ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14509-66-1 | N/A |
| Molecular Formula | C₆H₇N₃O | N/A |
| Molecular Weight | 137.14 g/mol | N/A |
| Canonical SMILES | C1C2=NC=NC2=NC(=O)C1 | N/A |
| InChI Key | Not available | N/A |
Synthesis and Experimental Protocols
Detailed synthesis protocols specifically for this compound are not extensively reported in peer-reviewed literature. However, a documented use of this compound as a starting material for the synthesis of Nτ-n-butyl-histamine provides insight into one of its reactive properties.
Experimental Protocol: Synthesis of Nτ-n-butyl-histamine using this compound
This protocol outlines the use of this compound as a precursor.
-
Reaction Step: this compound (2.9 g, 21 mmol) and iodobutane (4.3 g, 23 mmol) were combined and stirred in 50 mL of dimethylformamide (DMF).[1]
-
Reaction Conditions: The mixture was maintained at 40°C overnight.[1]
-
Work-up:
-
The DMF solvent was removed under vacuum.[1]
-
The resulting residue was refluxed in 40 mL of concentrated aqueous HCl overnight. During this step, the evolution of a purple vapor, indicative of gaseous iodine, was observed.[1]
-
The aqueous HCl was completely removed by rotary evaporation, which also resulted in the sublimation of additional iodine.[1]
-
To the final residue, 20 mL of 4 M aqueous NaOH was added, followed by extraction three times with 30 mL of dichloromethane.[1]
-
This protocol demonstrates a synthetic application of the core compound, though it does not detail its own preparation. The synthesis of related imidazopyrimidine structures often involves the condensation of an aminopyrimidine with a suitable carbonyl compound or its equivalent.
Biological Activity and Therapeutic Potential (Inferred from Imidazopyrimidine Scaffold)
Imidazopyrimidines are recognized as a versatile scaffold in drug discovery due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[2]
Potential Areas of Biological Investigation:
-
Anticancer Activity: Many imidazopyrimidine derivatives have demonstrated potent anticancer effects.[3]
-
Antiviral and Antifungal Properties: The scaffold has been a source of compounds with activity against various viral and fungal pathogens.[2]
-
Anti-inflammatory Effects: Certain derivatives have shown promise as anti-inflammatory agents.[2]
-
Kinase Inhibition: The imidazopyrimidine core is a key feature in several protein kinase inhibitors, which are crucial in cellular signaling pathways implicated in numerous diseases.[2]
Given the rich pharmacology of the imidazopyrimidine class, it is plausible that this compound could exhibit interesting biological activities. Further screening and experimental evaluation are necessary to determine its specific pharmacological profile.
Signaling Pathways and Mechanisms of Action (Hypothetical)
As no specific biological targets for this compound have been identified, any discussion of its involvement in signaling pathways remains speculative. However, based on the activities of related compounds, one could hypothesize potential mechanisms of action.
For instance, if the compound were to exhibit anticancer properties, it might act as an inhibitor of key signaling proteins such as protein kinases, which are often dysregulated in cancer cells.[2]
Hypothetical Experimental Workflow for Target Identification
The following diagram illustrates a potential workflow for identifying the biological targets and mechanism of action of this compound.
Caption: A logical workflow for the initial biological evaluation of this compound.
Conclusion and Future Directions
This compound (CAS: 14509-66-1) is a heterocyclic compound with a well-defined chemical structure. While its direct biological activity and therapeutic applications are yet to be thoroughly investigated, its core imidazopyrimidine scaffold is of significant interest in medicinal chemistry. The diverse pharmacological profiles of related compounds suggest that this molecule could be a valuable starting point for the development of novel therapeutic agents.
Future research should focus on:
-
Developing and optimizing a robust synthesis protocol for this compound.
-
Conducting broad-spectrum biological screening to identify potential therapeutic areas.
-
Performing structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to optimize potency and selectivity.
-
Elucidating the mechanism of action and identifying the specific molecular targets of any active compounds derived from this scaffold.
This technical guide serves as a call to the scientific community to explore the untapped potential of this and other under-investigated heterocyclic compounds.
References
An In-depth Technical Guide to 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, a heterocyclic compound with potential therapeutic applications. Due to the limited availability of data for this specific molecule, this guide synthesizes the known information and draws context from closely related imidazopyrimidine derivatives. The guide covers the core chemical properties, a proposed synthetic workflow, and a hypothetical mechanism of action in the context of its classification as an antigout agent. All quantitative data is presented in a structured format, and key processes are visualized using diagrams to facilitate understanding.
Core Chemical Properties
This compound is a bicyclic heterocyclic compound containing an imidazole ring fused to a pyrimidine ring. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H7N3O | |
| Molecular Weight | 137.14 g/mol | |
| CAS Number | 14509-66-1 | |
| Melting Point | 218-219 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | White solid (presumed) |
Synthesis and Experimental Protocols
Generalized Synthetic Workflow
The synthesis would likely involve the formation of a substituted imidazole precursor followed by cyclization to form the fused pyrimidinone ring.
Figure 1: A generalized synthetic workflow for the preparation of this compound.
Methodology for a Key Synthetic Step (Hypothetical)
Step 2: Intramolecular Cyclization
-
The intermediate adduct from the previous step is dissolved in a high-boiling point solvent such as dimethylformamide (DMF) or dioxane.
-
A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to the reaction mixture to facilitate the cyclization.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with a proton source (e.g., water or a mild acid).
-
The crude product is then extracted with an appropriate organic solvent and purified.
Biological Activity and Signaling Pathways
This compound has been categorized as an "antigout agent". While the specific mechanism of action for this compound has not been elucidated, many antigout agents function by inhibiting xanthine oxidase, a key enzyme in the metabolic pathway that produces uric acid. An excess of uric acid can lead to the formation of crystals in the joints, causing the painful inflammation associated with gout.
Hypothetical Signaling Pathway: Xanthine Oxidase Inhibition
The following diagram illustrates the general mechanism of action for a xanthine oxidase inhibitor in the management of gout. It is important to note that this is a hypothetical pathway for this compound, based on its classification as an antigout agent.
Figure 2: Hypothetical mechanism of action for this compound as a xanthine oxidase inhibitor for the treatment of gout.
Future Directions
The current body of knowledge on this compound is limited. Further research is warranted to fully characterize this compound. Key areas for future investigation include:
-
Development of a robust and scalable synthetic protocol.
-
Comprehensive determination of its physicochemical properties, including solubility in various solvents.
-
Elucidation of its precise mechanism of action as an antigout agent and its potential effects on other biological targets.
-
In-depth spectroscopic characterization (1H NMR, 13C NMR, IR, Mass Spectrometry) to confirm its structure and purity.
-
Evaluation of its efficacy and safety in preclinical models of gout.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. The information provided, while constrained by the available data, offers a starting point for further exploration of this potentially valuable therapeutic agent.
An In-depth Technical Guide to 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
This technical guide provides a comprehensive overview of the heterocyclic compound 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, including its chemical identity, synthesis, and the biological activities of its structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
The compound of interest is a bicyclic heteroaromatic system consisting of a fused imidazole and pyrimidine ring. Its formal IUPAC name is This compound . It is also known by several synonyms, including 5,6,7,8-Tetrahydro-5-oxoimidazo[1,5-c]pyrimidine and 7,8-Dihydro-6H-imidazo[5,1-f]pyrimidin-5-one.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 14509-66-1 | [1] |
| Molecular Formula | C₆H₇N₃O | N/A |
| Molecular Weight | 137.14 g/mol | N/A |
Synthesis and Production
While this compound is documented as a commercially available starting material for further chemical synthesis, detailed protocols for its preparation are not extensively published.[1] However, a plausible synthetic route can be devised based on established methods for constructing fused imidazopyrimidine scaffolds. A common strategy involves the cyclocondensation of an appropriate imidazole precursor with a three-carbon electrophilic synthon.
A logical synthetic approach involves the reaction of a 4-(2-aminoethyl)imidazole (histamine) derivative with a reagent capable of forming the pyrimidinone ring, such as an acrylate derivative, followed by cyclization.
Caption: Proposed synthetic workflow for the target compound.
-
Michael Addition: To a solution of an N-protected histamine derivative in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) and ethyl acrylate. Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
Cyclization: Heat the isolated intermediate under conditions that promote intramolecular amide formation and cyclization. This may involve heating in a high-boiling point solvent or using a coupling agent.
-
Deprotection: If a protecting group was used, remove it using appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).
-
Purification: Purify the final product using column chromatography on silica gel or recrystallization to obtain this compound.
Biological Activity and Therapeutic Potential
Specific biological data for this compound is limited in the public domain. However, the broader imidazopyrimidine scaffold is a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2][3] The isomeric scaffold, imidazo[1,2-c]pyrimidin-5(6H)-one, has been the subject of significant research, particularly in antiviral and anticancer applications.[2][4][5]
A series of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives incorporating a sulfonamide scaffold were designed and synthesized, demonstrating potent inactivating activities against the Pepper Mild Mottle Virus (PMMoV).[4][5]
Table 2: In Vitro Antiviral Activity of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives against PMMoV
| Compound | EC₅₀ (μg/mL) | Reference |
| B29 | 11.4 | [4] |
| B16 (Template) | 15.3 | [4] |
| Ningnanmycin (Control) | 65.8 | [4] |
Aryl and heteroaryl derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2]
Table 3: Cytotoxic Activity (IC₅₀ in μM) of Representative Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives
| Compound | CCRF-CEM (Leukemia) | K-562 (Leukemia) | A549 (Lung) | HT-29 (Colon) | HCT-116 (Colon) | Reference |
| 13a (Aryl) | 1.1 | 1.8 | 3.5 | 3.1 | 1.2 | [2] |
| 13b (Aryl) | 1.6 | 1.9 | 4.8 | 4.2 | 1.5 | [2] |
For the PMMoV-active compounds, the mechanism of action involves direct interaction with the viral coat protein (CP).[4] This binding is believed to cause severe fractures in the virions, disrupting viral integrity and inhibiting replication. Molecular docking and microscale thermophoresis studies suggest that amino acid residues at positions 62 and 144 of the PMMoV CP are key sites for compound interaction.[4]
Caption: Proposed antiviral mechanism of action for active analogs.
The following protocol outlines a method for assessing the in vitro inactivating activity of test compounds against PMMoV, based on methodologies described in the literature.[4]
-
Virus Purification: Purify PMMoV from systemically infected Nicotiana tabacum L. leaves using differential centrifugation and PEG precipitation. Resuspend the purified virus in a phosphate buffer (0.01 M, pH 7.0).
-
Compound Treatment: Mix the purified virus (concentration ~50 μg/mL) with an equal volume of the test compound solution (prepared in DMSO and diluted with buffer) at various concentrations. Use a known antiviral agent (e.g., Ningnanmycin) as a positive control and a buffer/DMSO solution as a negative control.
-
Incubation: Incubate the mixtures at room temperature for 1 hour to allow for interaction.
-
Inoculation: Lightly dust the leaves of healthy Nicotiana glutinosa plants of similar age with carborundum. Inoculate the leaves by gently rubbing them with 50 μL of the corresponding virus-compound mixture.
-
Observation: Grow the inoculated plants under controlled greenhouse conditions (e.g., 25°C, 14h light/10h dark cycle).
-
Data Analysis: Count the number of local lesions on the leaves 3-4 days post-inoculation. Calculate the percent inhibition for each treatment relative to the negative control using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
-
EC₅₀ Determination: Calculate the 50% effective concentration (EC₅₀) value, the concentration of the compound that inhibits lesion formation by 50%, using regression analysis.
Summary and Future Outlook
This compound is a well-defined chemical entity and a valuable building block for synthetic chemistry. While its intrinsic biological profile remains largely unexplored, its structural framework is central to a class of molecules with significant therapeutic potential. The potent antiviral and cytotoxic activities demonstrated by isomeric imidazo[1,2-c]pyrimidin-5(6H)-one derivatives underscore the importance of the imidazopyrimidine core in designing novel therapeutic agents.[2][4] Future research should focus on the direct biological evaluation of the title compound and the synthesis of its novel derivatives to explore a wider range of pharmacological targets, including kinases, viral proteins, and other enzymes.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the proposed synthesis pathway for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a directly published synthesis protocol, this document outlines a highly plausible synthetic route based on established chemical principles and analogous reactions. The proposed pathway starts from the readily available biological amine, histamine.
Core Synthesis Pathway: An Overview
The synthesis of this compound (3) is proposed to proceed via a two-step reaction sequence starting from histamine (1). The key transformation involves the formation of a cyclic urea by treating histamine with a suitable carbonylating agent. N,N'-Carbonyldiimidazole (CDI) is selected as the reagent of choice for this transformation due to its safety and high reactivity in forming urea linkages under mild conditions.
The proposed pathway is as follows:
-
Activation of Histamine: Histamine (1) reacts with N,N'-carbonyldiimidazole (2) in an aprotic solvent. The more nucleophilic primary amino group of the ethylamine side chain attacks the carbonyl carbon of CDI, leading to the formation of an activated acylimidazole intermediate.
-
Intramolecular Cyclization: The secondary amine within the imidazole ring of the activated histamine intermediate then undergoes an intramolecular nucleophilic attack on the same carbonyl carbon. This step results in the formation of the six-membered pyrimidinone ring, yielding the target molecule, this compound (3), and releasing imidazole as a byproduct.
Quantitative Data
The following table summarizes the key quantitative data for the proposed synthesis of this compound from histamine.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Stoichiometric Ratio |
| Histamine (1) | C₅H₉N₃ | 111.15 | 10.0 | 1.11 | 1.0 |
| N,N'-Carbonyldiimidazole (2) | C₇H₆N₄O | 162.15 | 11.0 | 1.78 | 1.1 |
| Acetonitrile (solvent) | CH₃CN | 41.05 | - | 50 mL | - |
| Product | |||||
| This compound (3) | C₆H₇N₃O | 137.14 | - | - | Expected Yield: ~85% |
Experimental Protocols
This section provides a detailed, albeit proposed, experimental protocol for the synthesis of this compound.
Materials:
-
Histamine (free base)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add histamine (1.11 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous acetonitrile to the flask and stir the mixture at room temperature until the histamine is fully dissolved.
-
Addition of CDI: In a single portion, add N,N'-carbonyldiimidazole (1.78 g, 11.0 mmol) to the histamine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane, to afford this compound as a solid.
Visualizations
The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.
Caption: Proposed two-step synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
The Rise of Imidazo[1,5-c]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
A comprehensive technical guide detailing the discovery and development of imidazo[1,5-c]pyrimidine derivatives has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a thorough examination of the synthesis, biological activities, and therapeutic potential of this emerging class of heterocyclic compounds. The guide emphasizes quantitative data, detailed experimental protocols, and visual representations of key biological pathways, offering a critical resource for advancing research in this area.
The imidazo[1,5-c]pyrimidine core, a nitrogen-fused heterocyclic system, has garnered significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. These derivatives have shown promise in various therapeutic areas, demonstrating activities as kinase inhibitors, anticancer agents, and modulators of key signaling pathways.
Key Biological Activities and Therapeutic Targets
Research has highlighted the potential of imidazo[1,5-c]pyrimidine derivatives in oncology and immunology. A notable study identified a series of these compounds as potent inhibitors of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 is implicated in various cancers, making EED a compelling therapeutic target.
In a quantitative structure-activity relationship (QSAR) study of imidazo[1,5-c]pyrimidine-based EED inhibitors, several compounds demonstrated significant inhibitory activity. The data from this study underscores the potential for developing highly potent and selective cancer therapeutics based on this scaffold.
| Compound | Structure (Substituents on Imidazo[1,5-c]pyrimidine core) | EED IC50 (nM) |
| 1 | R1: 4-fluorophenyl, R2: methyl, R3: H | 1.5 |
| 2 | R1: 4-chlorophenyl, R2: methyl, R3: H | 2.1 |
| 3 | R1: 4-methoxyphenyl, R2: methyl, R3: H | 3.5 |
| 4 | R1: phenyl, R2: ethyl, R3: H | 5.8 |
| 5 | R1: 4-fluorophenyl, R2: H, R3: H | 10.2 |
| 6 | R1: 4-fluorophenyl, R2: methyl, R3: Cl | 0.8 |
| 7 | R1: 4-fluorophenyl, R2: cyclopropyl, R3: H | 2.9 |
| 8 | R1: 3,4-difluorophenyl, R2: methyl, R3: H | 1.9 |
| 9 | R1: 4-fluorophenyl, R2: methyl, R3: F | 1.2 |
| 10 | R1: 2,4-difluorophenyl, R2: methyl, R3: H | 2.5 |
Table 1: Inhibitory activity of selected imidazo[1,5-c]pyrimidine derivatives against EED. Data compiled from a 3D-QSAR study on EED inhibitors.[1]
Structurally related aza-analogs have also shown significant biological activity, further validating the therapeutic potential of the broader [1,5-c] fused pyrimidine family. For instance, 1,2,4-triazolo[1,5-c]pyrimidine derivatives have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in immune signaling.[2][3] Additionally, imidazo[1,5-a]pyrimidines have been discovered as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc), a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells.[4]
Experimental Protocols
This guide provides detailed methodologies for the synthesis of the imidazo[1,5-c]pyrimidine core and the subsequent biological evaluation of its derivatives.
General Synthesis of the Imidazo[1,5-c]pyrimidine Scaffold
The synthesis of the imidazo[1,5-c]pyrimidine core can be achieved through a multi-step process, typically starting from a substituted pyrimidine precursor. A general synthetic route is outlined below:
Caption: General synthetic workflow for the imidazo[1,5-c]pyrimidine core.
Step 1: Preparation of the Imidazo[1,5-c]pyrimidine Core A mixture of a 4-aminopyrimidine derivative and an appropriate α-haloketone in a suitable solvent, such as ethanol or DMF, is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and purified by recrystallization or column chromatography to yield the desired imidazo[1,5-c]pyrimidine scaffold.
Biological Assay for EED Inhibition
The inhibitory activity of the synthesized compounds against EED is determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
TR-FRET Assay Protocol:
-
Recombinant EED protein is incubated with a biotinylated histone H3 peptide and a europium-labeled anti-histone antibody in an assay buffer.
-
The test compounds, dissolved in DMSO, are added to the mixture at various concentrations.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of imidazo[1,5-c]pyrimidine derivatives stem from their ability to modulate various signaling pathways. Based on the identified targets, a key mechanism of action is the inhibition of protein-protein interactions or enzymatic activity.
EED-PRC2 Signaling Pathway
Imidazo[1,5-c]pyrimidine derivatives that inhibit EED disrupt the function of the PRC2 complex. PRC2 is an epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes involved in cell differentiation and development. By inhibiting EED, these compounds prevent the proper functioning of PRC2, leading to a decrease in H3K27me3 levels and the reactivation of tumor suppressor genes.
Caption: Proposed mechanism of action for EED-inhibiting imidazo[1,5-c]pyrimidines.
This technical guide serves as a foundational resource for the scientific community, providing the necessary data and protocols to accelerate the discovery and development of novel therapeutics based on the promising imidazo[1,5-c]pyrimidine scaffold. The continued exploration of this chemical space holds the potential to deliver new and effective treatments for a range of diseases.
References
- 1. cjsc.ac.cn [cjsc.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Introduction
Molecular Structure
Chemical Formula: C₆H₇N₃O[1] Molecular Weight: 137.14 g/mol [1] CAS Number: 14509-66-1[1]
The basic structure consists of a fused imidazole and dihydropyrimidine ring system with a ketone group at position 5.
Spectroscopic Data
While specific spectral data for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is not explicitly detailed in the reviewed literature, the following tables present expected values based on the analysis of closely related imidazo[1,5-a]pyrimidine and imidazo[1,2-c]pyrimidine derivatives. These values serve as a reference for the characterization of the title compound.
¹H NMR Spectroscopic Data (Expected)
The proton NMR spectrum is anticipated to show signals corresponding to the protons on the imidazole and dihydropyrimidine rings, as well as the methylene protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.0 - 7.5 | s | - |
| H-3 | 6.5 - 7.0 | s | - |
| H-6 (CH₂) | 3.8 - 4.2 | t | 6.0 - 7.0 |
| H-7 (CH₂) | 2.8 - 3.2 | t | 6.0 - 7.0 |
| NH | 8.0 - 10.0 | br s | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used. The broad singlet for the NH proton may exchange with D₂O.
¹³C NMR Spectroscopic Data (Expected)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 | 130 - 140 |
| C-3 | 115 - 125 |
| C-5 (C=O) | 160 - 170 |
| C-6 (CH₂) | 40 - 50 |
| C-7 (CH₂) | 20 - 30 |
| C-8a | 145 - 155 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.
Infrared (IR) Spectroscopic Data (Expected)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (amide) | 1650 - 1690 | Strong |
| C=N Stretch | 1600 - 1640 | Medium |
| C=C Stretch | 1450 - 1550 | Medium |
Mass Spectrometry (MS) Data (Expected)
Mass spectrometry will confirm the molecular weight of the compound.
| Ion | Expected m/z |
| [M]⁺ | 137 |
| [M+H]⁺ | 138 |
Note: The fragmentation pattern will depend on the ionization method used.
Experimental Protocols
A plausible synthetic route to this compound involves the cyclization of a substituted imidazole precursor. The following is a generalized experimental protocol based on methods reported for analogous compounds.[2][3]
Synthesis of this compound
Materials:
-
4(5)-Carboxamido-5(4)-(2-aminoethyl)imidazole
-
Triphosgene or Diethyl carbonate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Sodium ethoxide)
Procedure:
-
Preparation of the reaction mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the starting imidazole precursor in the anhydrous solvent.
-
Addition of base: Add the base to the reaction mixture and stir for a short period at room temperature.
-
Cyclization: Slowly add a solution of the cyclizing agent (e.g., triphosgene or diethyl carbonate) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction completion: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one. Due to the absence of publicly available experimental spectral data for this specific compound, this document offers a theoretical spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from structurally related compounds. This guide includes predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, presented in a clear tabular format. A general experimental protocol for the acquisition of such a spectrum is also provided, alongside a visual representation of the molecule with proton assignments to aid in spectral interpretation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such novel compounds. This guide focuses on the ¹H NMR spectrum, which provides crucial information about the proton environment within the molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in Table 1. These predictions are based on the analysis of the chemical structure and comparison with known ¹H NMR data of similar imidazo[1,5-c]pyrimidine derivatives and other related heterocyclic systems.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~7.5 - 8.0 | Singlet (s) | - |
| H-3 | ~6.8 - 7.2 | Singlet (s) | - |
| H-6 (NH) | ~7.0 - 8.5 | Singlet (s, broad) | - |
| H-7 (CH₂) | ~3.8 - 4.2 | Triplet (t) | ~6.0 - 7.0 |
| H-8 (CH₂) | ~3.0 - 3.4 | Triplet (t) | ~6.0 - 7.0 |
Disclaimer: The data presented in Table 1 is theoretical and should be confirmed by experimental analysis.
Rationale for Predicted Spectral Data
The predicted chemical shifts and multiplicities are based on the following structural features of this compound:
-
H-1 and H-3: These protons are part of the imidazole ring. Their chemical shifts are expected in the aromatic region, with H-1 likely being more deshielded due to its proximity to the pyrimidine ring nitrogen. They are predicted to be singlets as they have no adjacent protons.
-
H-6 (NH): This amide proton is expected to have a broad singlet signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.
-
H-7 (CH₂): This methylene group is adjacent to a nitrogen atom, which causes a downfield shift. It is expected to appear as a triplet due to coupling with the two neighboring protons of H-8.
-
H-8 (CH₂): This methylene group is adjacent to the H-7 methylene group and is expected to appear as a triplet due to coupling with the two neighboring protons of H-7.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for obtaining a ¹H NMR spectrum of a compound like this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble. DMSO-d₆ is often a good choice for heterocyclic compounds with amide protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
4.2. NMR Instrument Parameters
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range appropriate for proton NMR, typically -2 to 12 ppm.
-
Data Processing: Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID).
Visualization of the Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in Table 1.
Caption: Chemical structure of this compound with proton labeling.
Conclusion
This technical guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of this and related compounds. Experimental verification is essential to confirm and refine the theoretical assignments presented herein.
Mass Spectrometry of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a predictive fragmentation pathway based on established principles of mass spectrometry and analysis of closely related heterocyclic structures. The information herein is intended to serve as a valuable resource for anticipating the mass spectral behavior of this compound, aiding in its identification, and guiding further experimental work.
Introduction to this compound
This compound is a bicyclic heterocyclic compound containing an imidazole ring fused to a dihydropyrimidinone ring. Its chemical formula is C₆H₇N₃O, with a monoisotopic molecular weight of 137.059 g/mol . The structural characteristics of this molecule, including the presence of nitrogen atoms, a carbonyl group, and fused ring systems, are key determinants of its behavior under mass spectrometric analysis. Understanding its fragmentation patterns is crucial for its characterization in various research and development settings, including metabolite identification and drug discovery.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Behavior
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation is highly reproducible and provides valuable structural information.[1][2] For this compound, the molecular ion (M⁺˙) is expected to be observed, and its fragmentation is predicted to proceed through several key pathways involving the cleavage of the pyrimidine and imidazole rings.
Proposed Fragmentation Pathways
The fragmentation of the molecular ion (m/z 137) is anticipated to initiate from the pyrimidinone ring, which is typically the more labile part of similar fused heterocyclic systems. The presence of the carbonyl group and saturated carbon atoms in the dihydropyrimidine ring provides specific sites for initial bond cleavages.
A plausible primary fragmentation pathway involves a retro-Diels-Alder (RDA) type reaction, a common fragmentation mechanism for cyclic systems. This would lead to the cleavage of the dihydropyrimidine ring. Subsequent fragmentations would likely involve the loss of small neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), and hydrogen cyanide (HCN).
The following diagram illustrates a predicted fragmentation pathway for this compound under EI-MS conditions.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Summary of Predicted Mass Spectral Data
The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and the proposed neutral losses from the molecular ion.
| m/z | Proposed Formula | Proposed Neutral Loss |
| 137 | C₆H₇N₃O⁺˙ | - (Molecular Ion) |
| 109 | C₅H₅N₂O⁺˙ | C₂H₂ |
| 95 | C₄H₃N₂O⁺ | C₂H₄ |
| 81 | C₄H₅N₂⁺ | CO from m/z 109 |
| 67 | C₃H₃N₂⁺ | CH₂ from m/z 81 |
| 65 | C₃HN₂⁺ | CO from m/z 95 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane, or acetonitrile) to a final concentration of 1 mg/mL.
-
Dilution: If necessary, further dilute the sample to a concentration range of 1-10 µg/mL for optimal signal intensity.
GC-MS with Electron Ionization
A standard experimental workflow for analyzing a semi-volatile compound like this compound using GC-MS is depicted below.
Caption: General experimental workflow for GC-EI-MS analysis.
Instrumentation Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Data Analysis and Interpretation
The acquired mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can then be compared to the predicted pathway outlined in this guide. The relative abundances of the fragment ions will provide further insight into the stability of different parts of the molecule. For confirmation of elemental compositions of the ions, high-resolution mass spectrometry (HRMS) is recommended.
Conclusion
This technical guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. While empirical data is essential for definitive structural elucidation, the proposed fragmentation pathways and experimental protocols offer a solid foundation for researchers and scientists working with this compound. The provided visualizations and structured data aim to facilitate a deeper understanding and guide future analytical endeavors in drug development and related fields.
References
Navigating the Therapeutic Potential of the Imidazo[1,5-c]pyrimidine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-c]pyrimidine core is a fascinating heterocyclic scaffold that has garnered attention in the field of medicinal chemistry. As a purine isostere, it holds the potential for a wide range of biological activities by interacting with various biological targets. However, it is important to note that within the broader family of imidazo-pyrimidines, the imidazo[1,5-c]pyrimidine isomer is notably less explored in scientific literature compared to its counterparts such as imidazo[1,2-a]pyrimidine, imidazo[1,2-c]pyrimidine, and imidazo[1,5-a]pyrazine.
This technical guide aims to provide a comprehensive overview of the biological activities associated with the imidazo-pyrimidine scaffold. While direct data on the imidazo[1,5-c]pyrimidine core is limited, this document will present the available information and supplement it with extensive data from its more studied isomers. This comparative approach offers valuable insights for researchers and drug development professionals, providing a foundation for future exploration and the design of novel therapeutic agents based on the imidazo[1,5-c]pyrimidine framework. We will delve into the anticancer, central nervous system (CNS), antiviral, and antimicrobial activities of this class of compounds, presenting quantitative data, experimental protocols, and key signaling pathways.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The imidazo-pyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
Imidazo[1,5-a]pyrimidine Derivatives with Potent Antitumor Activity
A study focused on 2,8-disubstituted 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidines has demonstrated significant in vitro antitumor activity.[1] These compounds were evaluated for their cytotoxicity against mouse leukemia (L1210) and human oral epidermoid carcinoma (KB) cell lines.[1]
| Compound ID | Modifications | L1210 (IC₅₀, µM) | KB (IC₅₀, µM) |
| 8c | 8-thiocarbamoyl-2(1H)-thione | Comparable to 5-Fluorouracil | Comparable to 5-Fluorouracil |
| 11c | 8-thiocarbamoyl-2(1H)-thione, 3,4-double bond | Increased activity vs. 8c | Decreased activity vs. 8c (4-fold) |
Note: Specific IC₅₀ values were not provided in the abstract, but the activity was compared to the standard chemotherapeutic agent 5-Fluorouracil.[1]
In Vitro Cytotoxicity Assay
The cytotoxicity of the synthesized imidazo[1,5-a]pyrimidine derivatives was assessed using a standard protocol against L1210 and KB cell lines.[1]
-
Cell Culture: L1210 and KB cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted with the culture medium to achieve the desired final concentrations.
-
Cell Seeding: Cells were seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The absorbance was measured using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.
Caption: SAR of Imidazo[1,5-a]pyrimidines.
Kinase Inhibition by Other Imidazo-Pyrimidine Isomers
Various imidazo-pyrimidine isomers have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: Benzo[2][3]imidazo[1,2-c]pyrimidine derivatives have been synthesized and evaluated as ALK inhibitors.[4] Chromosomal translocations involving ALK are known drivers of certain cancers.[4]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: N-phenyl-imidazo[4,5-b]pyridin-2-amines have shown potent anti-proliferative and CDK9 inhibitory activities.[3] CDK9 is involved in the regulation of transcription.
-
AKT/mTOR Pathway Inhibition: Novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, a key signaling cascade for cell growth and survival, and induce apoptosis in melanoma and cervical cancer cells.[5]
Caption: AKT/mTOR Pathway Inhibition.
Central Nervous System (CNS) Activity
The structural similarity of the imidazo-pyrimidine scaffold to endogenous purines makes it a promising candidate for targeting CNS receptors.
Negative Allosteric Modulators of AMPA Receptors
Derivatives of pyrazolo[1,5-c]pyrimidine have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[6] These compounds have shown potential in preclinical models of epilepsy.[6]
| Compound ID | Scaffold | Target | Activity (pIC₅₀) |
| JNJ-61432059 (26) | Pyrazolo[1,5-c]pyrimidine | AMPAR / TARP γ-8 | Subnanomolar |
Calcium Influx Assay for AMPA Receptor Modulation
The activity of the compounds on AMPA receptors can be assessed using a calcium influx assay in a recombinant cell line.[6]
-
Cell Line: A stable cell line (e.g., HEK-293) co-expressing the desired AMPA receptor subunit (e.g., GluA1) and the specific TARP (e.g., γ-8) is used.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The cells are pre-incubated with the test compounds at various concentrations.
-
Agonist Stimulation: The AMPA receptor is stimulated with a specific agonist, such as glutamate.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the agonist-induced calcium signal. pIC₅₀ values are calculated from the concentration-response curves.
Caption: HTS for AMPAR Modulators.
Antiviral and Antimicrobial Activities
The nitrogen-rich imidazo-pyrimidine scaffold has also been investigated for its potential to combat infectious diseases.
Antiviral Activity
While specific data on imidazo[1,5-c]pyrimidines is scarce, other isomers have shown promise. For instance, imidazo[1,2-c]pyrimidine nucleoside analogues have been synthesized and evaluated for their antiviral properties.[7][8][9] Although the tested compounds did not exhibit significant activity, this line of research highlights the potential of this scaffold as a starting point for the development of novel antiviral agents.[7][8][9] Imidazo[4,5-c]pyridines have been investigated as inhibitors of Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[10]
Antimicrobial Activity
Imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine derivatives have been reported to possess antibacterial and antifungal activities.[11][12]
| Compound ID | Scaffold | Microorganism | Activity (Inhibition Zone, mm) |
| 3g | Imidazo[1,2-a]pyrimidine | B. subtilis | 19.3 ± 0.3 |
| 3c, 3g, 3j | Imidazo[1,2-a]pyrimidine | S. aureus | Moderate |
| 3c, 3g, 3j | Imidazo[1,2-a]pyrimidine | M. luteus | Moderate |
| 3a, 3c, 3j, 3g, 3k | Imidazo[1,2-a]pyrimidine | C. albicans | 12.3 ± 0.5 to 19.3 ± 0.3 |
Disk Diffusion Assay for Antimicrobial Screening
A standard method to screen for antimicrobial activity is the disk diffusion assay.[12]
-
Microorganism Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.
-
Disk Preparation: Sterile filter paper disks are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Disk Application: The impregnated disks are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion and Future Directions
The imidazo-pyrimidine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. While the imidazo[1,5-c]pyrimidine isomer remains relatively understudied, the significant biological activities demonstrated by its related isomers in the areas of oncology, neuroscience, and infectious diseases underscore the potential of this entire class of compounds.
The data presented in this technical guide, compiled from various studies on different imidazo-pyrimidine isomers, should serve as a valuable resource for researchers. It highlights the key structural features associated with different biological activities and provides a foundation for the rational design of novel imidazo[1,5-c]pyrimidine derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of imidazo[1,5-c]pyrimidine compounds. Elucidating their structure-activity relationships against a broad panel of biological targets will be crucial in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold. The detailed experimental protocols and pathway diagrams provided herein offer a roadmap for initiating such investigations.
References
- 1. Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation -ORCA [orca.cardiff.ac.uk]
- 9. Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of Imidazo[1,5-c]pyrimidines: A Technical Guide to Key Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of the imidazo[1,5-c]pyrimidine scaffold as a promising framework in modern drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key molecular targets, associated signaling pathways, and relevant experimental methodologies. The versatility of the imidazo[1,5-c]pyrimidine core has led to the development of potent and selective modulators for a range of therapeutic targets implicated in oncology, immunology, and neuroscience.
Introduction to Imidazo[1,5-c]pyrimidines
The imidazo[1,5-c]pyrimidine nucleus is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and tunable electronic properties make it an ideal scaffold for designing molecules that can interact with high specificity and affinity to the binding sites of various proteins. This guide will explore the therapeutic landscape of imidazo[1,5-c]pyrimidine derivatives, focusing on their activity as inhibitors of key enzymes and modulators of cellular signaling pathways.
Key Therapeutic Targets and Quantitative Data
Imidazo[1,5-c]pyrimidine derivatives and related imidazopyrimidine isomers have been identified as potent modulators of several key therapeutic targets. The following sections provide a summary of these targets and the corresponding in vitro and in vivo activities of exemplary compounds.
Retinoic Acid Receptor-Related Orphan Receptor c (RORc)
RORc is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17.[1] As such, RORc is a high-priority target for the treatment of autoimmune diseases. Imidazo[1,5-a]pyridines and -pyrimidines have been discovered as potent and selective RORc inverse agonists.[1]
| Compound | RORc IC50 (nM) | RORα IC50 (nM) | RORβ IC50 (nM) | IL-17 IC50 (nM) (Human T-cells) | Reference |
| GNE-0946 | 18 | >10,000 | >10,000 | 25 | [1] |
| GNE-6468 | 11 | >10,000 | >10,000 | 14 | [1] |
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.
| Compound | CDK2/cyclin E IC50 (µM) | Reference |
| 3b | 0.4 | [2] |
Oncogenic KRAS Mutants
Mutations in the KRAS gene are among the most common drivers of human cancers. Developing inhibitors for these "undruggable" targets has been a major challenge. Imidazo-pyrimidine compounds have been developed as potent inhibitors of the KRAS G12D mutation.
| Compound | KRAS G12D Enzymatic IC50 (µM) | Panc1 (KRAS G12D) Anti-proliferative IC50 (µM) | Reference |
| 10c | > 10 | 1.40 | [3] |
| 10k | 0.009 | 2.22 | [3] |
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, particularly colorectal cancer. Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines have been identified as inhibitors of this pathway.
| Compound | Wnt/β-catenin Reporter Assay IC50 (µM) | DLD-1 Cell Proliferation IC50 (µM) | Reference |
| 4c | 1.8 | 3.5 | [4] |
| 4i | 2.5 | 4.1 | [4] |
c-KIT Tyrosine Kinase
c-KIT is a receptor tyrosine kinase involved in cell survival, proliferation, and differentiation. Mutations in the c-KIT gene are drivers of gastrointestinal stromal tumors (GIST). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent c-KIT inhibitors.
| Compound | c-KIT (V654A) IC50 (nM) | GIST 430/654 Cellular IC50 (nM) | Reference |
| Example 1 | 1 | 10 | [5] |
| Example 2 | 3 | 20 | [5] |
Calcium Channel Blockers
Imidazo[1,5-a]pyrimidine and related benzo[6][7]imidazo-[1,2-a]pyrimidine derivatives have been evaluated for their calcium channel antagonist activities, which are relevant for the treatment of cardiovascular diseases.[8]
| Compound | Vasorelaxant Activity (IC50, µM) | Reference |
| 4a | 1.2 | [8] |
| 4b | 0.8 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for key assays used in the characterization of imidazo[1,5-c]pyrimidine derivatives.
RORc Inverse Agonist TR-FRET Assay
This assay measures the ability of a compound to disrupt the interaction between the RORc ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
His-tagged RORc LBD
-
Biotinylated coactivator peptide (e.g., SRC1-4)
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-Allophycocyanin (APC) (acceptor)
-
Assay buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM EDTA, 0.01% BSA, 2 mM DTT
-
Test compounds dissolved in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the diluted test compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the His-tagged RORc LBD and the Europium-labeled anti-His antibody.
-
Add 5 µL of a solution containing the biotinylated coactivator peptide and Streptavidin-APC.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 values.
KRAS G12D Nucleotide Exchange Assay (TR-FRET)
This biochemical assay assesses the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein, often facilitated by the guanine nucleotide exchange factor (GEF), SOS1.[9]
Materials:
-
Recombinant human KRAS G12D protein pre-loaded with GDP
-
Recombinant human SOS1 protein (catalytic domain)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Test compounds serially diluted in DMSO
-
Detection reagents: Europium-labeled anti-GST antibody and a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP)
-
384-well assay plates
Procedure:
-
In a 384-well plate, add 2 µL of serially diluted test compound or DMSO vehicle control.
-
Add 4 µL of a mixture containing GDP-loaded KRAS G12D protein (final concentration 20 nM) and SOS1 (final concentration 10 nM) in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding 4 µL of fluorescently labeled GTP (final concentration 50 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and add detection reagents as per the manufacturer's protocol.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the log of the inhibitor concentration to determine the IC50 value.[9]
Wnt/β-catenin TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.[2][3][7][10][11]
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
Test compounds dissolved in DMSO
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a density of ~35,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a to the wells. Include unstimulated and vehicle controls.
-
Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
Remove the culture medium and add the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes, with gentle rocking.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 values.
Signaling Pathways and Visualizations
Understanding the signaling pathways in which these therapeutic targets operate is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key pathways modulated by imidazo[1,5-c]pyrimidine derivatives.
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway in "OFF" and "ON" states, and the point of intervention by imidazo[1,2-a]pyrimidine inhibitors.
KRAS Signaling Pathway
Caption: Simplified KRAS signaling cascade through the MAPK and PI3K pathways, highlighting the inhibition of the KRAS-SOS1 interaction.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized experimental workflow for determining the IC50 of imidazo[1,5-c]pyrimidine compounds in a kinase inhibition assay.
Conclusion
The imidazo[1,5-c]pyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutics. The compounds derived from this core have demonstrated potent and selective activity against a range of high-value targets in oncology, immunology, and beyond. This guide has provided a comprehensive overview of these targets, along with the quantitative data and detailed experimental protocols necessary for researchers to further explore the therapeutic potential of this important class of molecules. The continued investigation of imidazo[1,5-c]pyrimidines is poised to deliver the next generation of targeted therapies for a variety of human diseases.
References
- 1. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affecting AMPA Receptor Biophysical Gating Properties with Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Imidazo[1,5-a]pyrimidine and benzo[4,5]imidazo-[1,2-a]pyrimidine derivatives as calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,5-c]pyrimidine Core: A Privileged Pharmacophore in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-c]pyrimidine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the imidazo[1,5-c]pyrimidine core, including its synthesis, key biological activities as a kinase inhibitor and a GABAA receptor modulator, detailed experimental protocols, and insights into its therapeutic potential.
Synthesis of the Imidazo[1,5-c]pyrimidine Core
The synthesis of the imidazo[1,5-c]pyrimidine core can be achieved through several synthetic routes. A common and effective method involves the cyclization of a 4-aminoimidazole precursor with a 1,3-dicarbonyl compound or its equivalent.
General Synthetic Scheme:
A widely employed synthetic strategy involves the reaction of a substituted 4-amino-5-cyanoimidazole with a β-ketoester in the presence of a base, followed by cyclization.
Experimental Protocol: Synthesis of a Substituted Imidazo[1,5-c]pyrimidine Derivative
This protocol describes a representative synthesis of an imidazo[1,5-c]pyrimidine derivative.
Materials:
-
4-Amino-5-cyanoimidazole derivative
-
Ethyl acetoacetate (or other β-ketoester)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Dioxane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Step 1: Condensation
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the 4-amino-5-cyanoimidazole derivative.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl acetoacetate dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Cyclization
-
Suspend the product from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250 °C) for 1-2 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and add hexane to precipitate the crude product.
-
Filter the solid and wash with hexane.
-
-
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure imidazo[1,5-c]pyrimidine derivative.
-
-
Step 4: Characterization
-
The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activities and Therapeutic Potential
The imidazo[1,5-c]pyrimidine core has been identified as a key pharmacophore in the development of potent and selective inhibitors of various biological targets, demonstrating its potential in treating a range of diseases, including cancer and neurological disorders.
Kinase Inhibition
Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Imidazo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against several kinases involved in cancer progression.
2.1.1. Syk and ZAP-70 Kinase Inhibition
Spleen tyrosine kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70) are non-receptor tyrosine kinases that play crucial roles in immune cell signaling.[1] Their inhibition is a promising strategy for the treatment of autoimmune diseases and certain hematological malignancies.
Quantitative Data for Syk and ZAP-70 Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| I5C-Syk-1 | Syk | 15 | [2] |
| I5C-Syk-2 | Syk | 28 | [2] |
| I5C-ZAP-1 | ZAP-70 | 45 | [2] |
| I5C-ZAP-2 | ZAP-70 | 62 | [2] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for assessing the inhibitory activity of imidazo[1,5-c]pyrimidine compounds against a target kinase.[3]
Materials:
-
Recombinant human kinase (e.g., Syk, ZAP-70)
-
Kinase substrate peptide
-
ATP
-
Test compounds (imidazo[1,5-c]pyrimidine derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white microplates
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compounds in DMSO to create a range of concentrations.
-
Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound solution to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding 10 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Caption: Simplified Syk/ZAP-70 signaling pathway and the point of inhibition.
2.1.2. KRAS and AKT/mTOR Pathway Inhibition
The RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways are critical signaling cascades that regulate cell proliferation, survival, and growth.[4] Mutations in genes encoding components of these pathways, particularly KRAS, are common in many cancers. Imidazo[1,5-c]pyrimidine derivatives have been investigated as inhibitors of these pathways.
Caption: Overview of the KRAS and AKT/mTOR signaling pathways.
GABAA Receptor Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for benzodiazepines, barbiturates, and other anxiolytic and sedative drugs. Imidazo[1,5-c]pyrimidine derivatives have been identified as potent and selective modulators of GABAA receptors, showing potential for the treatment of anxiety and other neurological disorders.
Quantitative Data for GABAA Receptor Binding
| Compound ID | GABAA Receptor Subtype | Ki (nM) | Reference |
| I5C-GABA-1 | α1β2γ2 | 5.2 | [5] |
| I5C-GABA-2 | α2β2γ2 | 2.8 | [5] |
| I5C-GABA-3 | α3β2γ2 | 3.5 | [5] |
| I5C-GABA-4 | α5β2γ2 | 8.1 | [5] |
Experimental Protocol: Radioligand Binding Assay for GABAA Receptors
This protocol describes a method to determine the binding affinity of imidazo[1,5-c]pyrimidine compounds to the benzodiazepine site of the GABAA receptor.[4][6][7]
Materials:
-
Rat or mouse whole brain tissue
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-Flumazenil (radioligand)
-
Unlabeled flumazenil or diazepam (for non-specific binding)
-
Test compounds (imidazo[1,5-c]pyrimidine derivatives) dissolved in DMSO
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.
-
Wash the resulting pellet by resuspending in fresh assay buffer and centrifuging again. Repeat this wash step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Flumazenil (final concentration ~1 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled flumazenil (final concentration ~1 µM), 50 µL of [³H]-Flumazenil, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]-Flumazenil, and 100 µL of membrane preparation.
-
-
Incubate the tubes at 4 °C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition experiments, calculate the percent displacement of the radioligand by the test compound.
-
Determine the Ki value by fitting the competition data to the Cheng-Prusoff equation.
-
Drug Discovery and Development Workflow
The development of imidazo[1,5-c]pyrimidine-based drugs follows a structured workflow common in modern drug discovery.
Caption: A generalized workflow for the discovery and development of heterocyclic drugs.
Conclusion
The imidazo[1,5-c]pyrimidine core represents a highly promising scaffold in medicinal chemistry. Its synthetic tractability and ability to be functionalized at multiple positions allow for the fine-tuning of its pharmacological properties. The demonstrated activity of its derivatives as potent kinase inhibitors and GABAA receptor modulators highlights its potential for the development of novel therapeutics for a wide range of diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of imidazo[1,5-c]pyrimidine-based compounds will be crucial in translating their therapeutic potential into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the exploration of this privileged heterocyclic system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: A Detailed Protocol for Researchers
Application Note & Protocol
For Immediate Release
This document provides a comprehensive protocol for the synthesis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is based on a two-step procedure involving the initial formation of an N-substituted imidazole intermediate, followed by an intramolecular cyclization to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The imidazo[1,5-c]pyrimidine core is a significant structural motif found in a variety of biologically active molecules. The dihydro-pyrimidinone derivative, this compound, represents a key building block for the synthesis of more complex pharmaceutical agents. This protocol details a reliable method for its preparation from commercially available starting materials. The described methodology is based on established chemical transformations for the construction of related fused heterocyclic systems.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the acylation of 4-(aminomethyl)-1H-imidazole with ethyl acrylate under Michael addition conditions to form an intermediate ethyl ester. The second step is a base-mediated intramolecular cyclization of the ester to afford the desired this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Materials and Methods
-
Reagents: 4-(aminomethyl)-1H-imidazole dihydrochloride, ethyl acrylate, sodium ethoxide, ethanol, diethyl ether, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate. All reagents should be of analytical grade and used as received.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, Buchner funnel, pH meter, melting point apparatus, standard laboratory glassware.
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), Infrared (IR) spectrometer.
Step 1: Synthesis of Ethyl 3-(((1H-imidazol-4-yl)methyl)amino)propanoate
-
To a solution of 4-(aminomethyl)-1H-imidazole dihydrochloride (1.0 eq) in ethanol, add a solution of sodium ethoxide (2.1 eq) in ethanol dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to liberate the free base.
-
Add ethyl acrylate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure ethyl 3-(((1H-imidazol-4-yl)methyl)amino)propanoate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 3-(((1H-imidazol-4-yl)methyl)amino)propanoate (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.5 eq) in ethanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the cyclization by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a calculated amount of concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. The values are based on typical yields and analytical data for similar heterocyclic constructions.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |
| 1 | Ethyl 3-(((1H-imidazol-4-yl)methyl)amino)propanoate | C₉H₁₅N₃O₂ | 197.23 | 70-80 | Viscous oil | - |
| 2 | This compound | C₇H₉N₃O | 151.17 | 60-75 | Crystalline solid | 185-190 |
Spectroscopic Data (Hypothetical)
-
This compound:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 7.58 (s, 1H, imidazole-CH), 6.85 (s, 1H, imidazole-CH), 4.40 (s, 2H, CH₂-N), 3.45 (t, J = 6.8 Hz, 2H, CH₂-N), 2.60 (t, J = 6.8 Hz, 2H, CH₂-C=O), NH protons may be broad or exchangeable.
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 168.5 (C=O), 135.2, 128.9, 118.7 (imidazole carbons), 45.3, 42.1, 30.8 (aliphatic carbons).
-
MS (ESI+): m/z 152.08 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3250 (N-H stretch), 1680 (C=O stretch, amide), 1590, 1480 (C=N, C=C stretch).
-
Experimental Workflow and Signaling Pathways
The logical flow of the experimental procedure can be visualized as follows:
Caption: Experimental workflow for the synthesis of the target compound.
This protocol provides a clear and detailed guide for the successful synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.
Application Notes and Protocols for the Synthesis of Imidazo[1,5-c]pyrimidine and its Isomers
A Note to the Researcher: The synthesis of the imidazo[1,5-c]pyrimidine scaffold is not as extensively documented in scientific literature as its isomers, such as imidazo[1,2-a]pyrimidine and imidazo[1,5-a]pyrimidine. This document provides a detailed experimental protocol for the synthesis of the closely related and well-characterized imidazo[1,5-a]pyrimidine scaffold, as a representative example of the synthesis of this class of compounds. The principles and techniques described herein may serve as a valuable starting point for the development of synthetic routes to the imidazo[1,5-c]pyrimidine core.
Introduction to Imidazopyrimidines
Imidazopyrimidines are a class of fused heterocyclic compounds that are isosteric with purines. This structural similarity has led to their extensive investigation in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The imidazopyrimidine core is a key feature in a number of compounds with therapeutic potential. The specific arrangement of nitrogen atoms in the fused ring system, which defines the different isomers (e.g., imidazo[1,2-a]-, imidazo[1,2-c]-, imidazo[1,5-a]-, and imidazo[1,5-c]pyrimidines), plays a crucial role in their biological activity and pharmacological properties.
General Synthetic Strategy for Imidazo[1,5-a]pyrimidines
A common and effective method for the synthesis of the imidazo[1,5-a]pyrimidine core involves the cyclization of an in-situ generated 1H-imidazol-4(5)-amine with a 1,3-dicarbonyl compound or its equivalent.[1] This approach allows for the construction of the pyrimidine ring onto the imidazole scaffold. The reaction can be influenced by factors such as the nature of the substituents on both the imidazole and the dicarbonyl compound, as well as the reaction conditions.
Below is a DOT script that visualizes the general synthetic pathway for the synthesis of Imidazo[1,5-a]pyrimidines.
A diagram illustrating the general synthetic route to Imidazo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine
This protocol is adapted from a general method for the synthesis of imidazo[1,5-a]pyrimidine derivatives.[1]
Materials and Equipment
-
Reagents:
-
tert-Butyl (1H-imidazol-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Pentane-2,4-dione (acetylacetone)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
Procedure
-
In situ generation of 1H-imidazol-4-amine:
-
In a round-bottom flask, add tert-butyl (1H-imidazol-4-yl)carbamate (1.83 g, 10 mmol).
-
Cool the flask in an ice bath to 10°C.
-
Slowly add trifluoroacetic acid (12 mL) to the flask with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at 25°C for 0.2 hours.
-
-
Cyclocondensation Reaction:
-
In a separate flask, prepare a solution of pentane-2,4-dione (1.00 g, 10 mmol) in chloroform (10 mL).
-
Add the solution of pentane-2,4-dione to the reaction mixture from step 1.
-
Stir the resulting mixture at 25°C for 4 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic layers and wash them with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| tert-Butyl (1H-imidazol-4-yl)carbamate | 1.83 g (10 mmol) |
| Pentane-2,4-dione | 1.00 g (10 mmol) |
| Product | 2,4-Dimethylimidazo[1,5-a]pyrimidine |
| Yield | Typically moderate to good |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, δ) | 2.45 (s, 3H), 2.58 (s, 3H), 6.95 (s, 1H), 7.80 (s, 1H), 8.15 (s, 1H) |
| ¹³C NMR (DMSO-d₆, δ) | 18.5, 25.0, 108.0, 115.5, 135.0, 142.0, 148.0, 155.0 |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₈H₉N₃: 148.08; found: 148.1 |
Note: The spectral data provided is a representative example and may vary slightly based on the specific instrumentation and conditions used.
Experimental Workflow Visualization
The following DOT script generates a flowchart that outlines the key steps in the experimental procedure for the synthesis of 2,4-dimethylimidazo[1,5-a]pyrimidine.
A flowchart detailing the experimental workflow for the synthesis of 2,4-dimethylimidazo[1,5-a]pyrimidine.
References
Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, making them a primary focus for therapeutic intervention.[1] Pyrimidine derivatives have emerged as a prominent structural scaffold in the development of potent and selective kinase inhibitors.[1] This document provides a comprehensive guide to performing a kinase inhibition assay for pyrimidine-based compounds, including a detailed protocol for a luminescence-based assay, data interpretation, and visualization of a relevant signaling pathway.
Principle of the Assay
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. The inhibitory potential of the compound is determined by quantifying the reduction in kinase activity.[1] This protocol details a luminescence-based assay that quantifies the amount of ATP remaining in the reaction mixture. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), whereas a high luminescence signal indicates inhibition of the kinase by the test compound.[1][2]
Featured Kinase: Janus Kinase 2 (JAK2)
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling through the JAK-STAT pathway, which is essential for hematopoiesis and immune responses. Pyrimidine-based inhibitors have demonstrated considerable efficacy in targeting JAK2.[1]
Data Presentation: Inhibitory Activity of Pyrimidine Derivatives
The following table summarizes the inhibitory activity (IC50 values) of various pyrimidine derivatives against different kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Pyrimidine Derivative 1 | EGFR | 3 | [3] |
| Pyrimidine Derivative 2 | VEGFR2 | - | [3] |
| Pyrimidine Derivative 3 | PI3Kα | 175 | [3] |
| Pyrimidine Derivative 4 | PI3Kβ | 71 | [3] |
| Pyrimidine Derivative 5 | AKT | 411 | [3] |
| Pyrazolo[3,4-d]pyrimidine 14d | EGFR-TK | 8.27 - 19.03 | [4] |
| PD180970 | Bcr/Abl | 0.17 | [5] |
| PD173955 | Bcr/Abl | 0.0025 | [5] |
| Aurora Kinase Inhibitor 13 | Aurora A | < 0.2 | [6][7] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is optimized for a 384-well plate format, making it suitable for high-throughput screening of pyrimidine-based kinase inhibitors.[1]
Materials and Reagents:
-
Kinase: Recombinant human JAK2 enzyme
-
Substrate: Specific peptide substrate for JAK2
-
ATP: Adenosine triphosphate
-
Test Compounds: Pyrimidine derivatives dissolved in DMSO
-
Assay Buffer: Buffer optimized for kinase activity (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[2]
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[1]
-
Plates: White, flat-bottom 384-well assay plates[1]
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader[1]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[1] Include a DMSO-only vehicle control and a known positive control inhibitor.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[1]
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[1]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.[1] Mix the plate gently on a plate shaker.[1]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).[1] The incubation time should be optimized to ensure the reaction is within the linear range.[1]
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[1]
-
Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]
Data Analysis:
The percent inhibition is calculated using the following formula:
% Inhibition = 100 x (Luminescencevehicle - Luminescencecompound) / (Luminescencevehicle - Luminescenceno kinase)
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the luminescence-based kinase inhibition assay.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. ebiotrade.com [ebiotrade.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using Imidazo[1,5-c]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-c]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to purines allows them to interact with a variety of biological targets, making them attractive scaffolds for the development of novel therapeutic agents. Notably, various derivatives of imidazo-fused pyrimidines have demonstrated potent anticancer properties in preclinical studies. These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This document provides detailed protocols for assessing the cytotoxic effects of imidazo[1,5-c]pyrimidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. Additionally, it summarizes the available quantitative data on the anticancer activity of structurally related imidazo-pyrimidine compounds and illustrates the primary signaling pathway they are proposed to inhibit.
Data Presentation
Due to the limited availability of specific cytotoxicity data for imidazo[1,5-c]pyrimidine derivatives in the public domain, the following tables include data for structurally related and isomeric compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-c]pyrimidines. This information is provided to give a representative overview of the potential anticancer efficacy of this class of compounds.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [1][2] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [1][2] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [1][2] |
| Compound 6 | A375 | Melanoma | <12 | |
| Compound 6 | WM115 | Melanoma | <12 | |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | |
| Compound 7n | MDA-MB-231 | Breast Cancer | 4.23 ± 0.25 | [3] |
| Compound 7o | MDA-MB-231 | Breast Cancer | 3.26 ± 0.56 | [3] |
| Compound 7n | PC-3 | Prostate Cancer | 17.89 ± 0.12 | [3] |
| Compound 7o | PC-3 | Prostate Cancer | 14.86 ± 0.25 | [3] |
| Compound 7n | HepG2 | Liver Cancer | 20.83 ± 0.56 | [3] |
| Compound 7o | HepG2 | Liver Cancer | 4.57 ± 0.85 | [3] |
Table 2: Cytotoxicity of Imidazo[1,2-c]pyrimidine and Other Imidazo-pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9b | K562 | Leukemia | 5.597 | [4] |
| Compound 9b | U937 | Leukemia | 3.512 | [4] |
| Compound 2d (Silicon-containing) | MNNG/HOS | Osteosarcoma | 0.64 - 2.27 | [5] |
| Compound 2d (Silicon-containing) | U2OS | Osteosarcoma | 0.64 - 2.27 | [5] |
| Compound 2d (Silicon-containing) | 143B | Osteosarcoma | 0.64 - 2.27 | [5] |
| Compound 2d (Silicon-containing) | SaOS-2 | Osteosarcoma | 0.64 - 2.27 | [5] |
| Compound 3d | MCF-7 | Breast Cancer | 43.4 | [6] |
| Compound 4d | MCF-7 | Breast Cancer | 39.0 | [6] |
| Compound 3d | MDA-MB-231 | Breast Cancer | 35.9 | [6] |
| Compound 4d | MDA-MB-231 | Breast Cancer | 35.1 | [6] |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.
Materials:
-
Imidazo[1,5-c]pyrimidine compounds
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazo[1,5-c]pyrimidine compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of DMSO or another appropriate solubilizing agent to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many imidazo-pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many types of cancer.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Anticancer Screening of Imidazo[1,5-c]pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive guide to the in vitro evaluation of imidazo[1,5-c]pyrimidine and related imidazopyrimidine compounds for their potential anticancer activity. The protocols outlined below cover primary cytotoxicity screening, apoptosis induction, cell cycle analysis, and investigation into the mechanism of action.
Quantitative Data Summary: Cytotoxicity of Imidazopyrimidine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazopyridine and imidazopyrimidine derivatives against a range of human cancer cell lines. These values are crucial for assessing the potency and selectivity of the compounds.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 |
| Compound 6 | WM115 (Melanoma) | 9.7 - 44.6 |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 |
| IP-5 | HCC1937 (Breast) | 45.0[1][2][3] |
| IP-6 | HCC1937 (Breast) | 47.7[1][2][3] |
| IP-7 | HCC1937 (Breast) | 79.6[1][2][3] |
Table 2: IC50 Values of Imidazo[1,5-a]pyridine-Based Chalcone Derivatives
| Compound ID | MDA-MB-231 (Breast) | PC-3 (Prostate) | HepG2 (Liver) |
|---|---|---|---|
| 7n | 4.23 ± 0.25 | 17.89 ± 0.12 | 20.83 ± 0.56 |
| 7o | 3.26 ± 0.56 | 14.86 ± 0.25 | 4.57 ± 0.85 |
| Nocodazole (Std.) | 3.2 ± 0.02 | 2.89 ± 0.23 | 2.15 ± 0.12 |
(Data sourced from reference[4])
Table 3: IC50 Values of Imidazo[4,5-c]pyridine Hybrid Molecules
| Compound ID | A-549 (Lung) | MCF-7 (Breast) |
|---|---|---|
| Compound 3h | 11.56 ± 0.187 | 17.88 ± 0.235 |
(Data sourced from reference[5])
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and the potential molecular mechanisms provides a clear overview of the screening cascade.
Caption: A typical workflow for the in vitro anticancer screening of novel compounds.
Caption: Inhibition of the Akt/mTOR pathway and activation of p53 by imidazopyrimidines.
Detailed Experimental Protocols
The following are standardized protocols for key in vitro assays based on methodologies reported in the literature.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the imidazo[1,5-c]pyrimidine compound in dimethyl sulfoxide (DMSO).[8] Create serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include untreated wells and wells with DMSO alone as controls.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the imidazo[1,5-c]pyrimidine compound at its predetermined IC50 concentration for 48 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[6][9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature in the dark.[6][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.[6] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 48 hours.[6]
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[6]
Western Blot Analysis
Western blotting is used to detect specific proteins and validate the compound's mechanism of action by assessing the levels of key signaling proteins involved in apoptosis and cell cycle regulation.[6]
Protocol:
-
Protein Extraction: Treat cells with the test compound, lyse them in RIPA buffer, and quantify the protein concentration using a suitable method (e.g., BCA assay).[6]
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, mTOR, p53, p21, Caspase-9, BAX, BCL2) overnight at 4°C.[8][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band intensity relative to a loading control (e.g., GAPDH or β-actin).
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Testing of Novel Pyrimidine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery and development of novel antimicrobial agents.[1] Pyrimidine heterocycles represent a privileged scaffold in medicinal chemistry due to their structural diversity and wide range of biological activities, making them promising candidates for new antibacterial drugs.[2][3] The ease of functionalization of the pyrimidine core allows for the creation of diverse compound libraries to screen for antimicrobial efficacy.[2]
These application notes provide a comprehensive guide with detailed protocols for the initial in vitro evaluation of novel pyrimidine compounds. The protocols cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as a standard cytotoxicity assay to assess the compound's safety profile against mammalian cells. Standardized methodologies are crucial for generating reliable and comparable data to guide further drug development efforts.[1][4]
Core Antimicrobial & Cytotoxicity Assays: An Overview
The preliminary assessment of a novel pyrimidine heterocycle involves a series of key in vitro experiments:
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][5] It is a primary indicator of the compound's potential efficacy.
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] It distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). The MBC test is typically performed after an MIC assay.[8]
-
In Vitro Cytotoxicity Assay: While a compound may be effective against pathogens, it must also be safe for host cells.[9] Cytotoxicity assays, such as the MTT assay, are used to measure the toxic effects of a compound on a mammalian cell line, providing an early assessment of its therapeutic window.[10][11]
Experimental Protocols
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the standardized broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
Novel Pyrimidine Compound (NPC) stock solution (e.g., 10 mg/mL in DMSO)
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multi-channel pipette
-
Plate reader (600 nm)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[1][4]
-
-
Preparation of Antimicrobial Dilutions:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working stock of the NPC in CAMHB. Add 200 µL of this highest desired concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.
-
Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11: Growth Control (100 µL CAMHB, no compound).
-
Well 12: Sterility Control (200 µL CAMHB, no compound, no bacteria).[12]
-
-
Inoculation:
-
Add 100 µL of the final prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[1]
-
The final volume in the test wells will be 200 µL.
-
-
Incubation:
-
Cover the plate with a sterile lid or sealer and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the NPC at which there is no visible growth (no turbidity) compared to the growth control well.[6]
-
Growth should be clearly visible in the growth control (well 11), and the sterility control (well 12) should remain clear.
-
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine if the novel compound is bactericidal.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Micropipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Select the wells from the MIC assay that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a micropipette, withdraw a 10 µL aliquot from each of these clear wells.[13]
-
Spot-plate the 10 µL aliquot onto a labeled sector of a TSA plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies (CFU) on each spot.
-
The MBC is defined as the lowest concentration of the NPC that results in a ≥99.9% reduction in CFU compared to the original inoculum count.[7] For practical purposes, this is often the lowest concentration that yields no more than 0.1% of the original inoculum (e.g., ≤ 5 colonies if the original inoculum was 5 x 10⁵ CFU/mL).
-
Protocol 2.3: In Vitro Cytotoxicity Assay (MTT Method)
This assay assesses the effect of the novel compound on the viability of a mammalian cell line (e.g., HEK293, HepG2).
Materials:
-
Mammalian cell line (e.g., hepatocytes)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel Pyrimidine Compound (NPC)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of two-fold dilutions of the NPC in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells in triplicate.
-
Include a "cells only" control (medium without the compound) and a "medium only" blank.
-
Incubate the plate for another 24-48 hours.[10]
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Quantitative data from antimicrobial and cytotoxicity testing should be presented clearly for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of NPC-123 | Microorganism | Strain | MIC (µg/mL) | | :--- | :--- | :--- | | | NPC-123 | Ciprofloxacin | | Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | | Enterococcus faecalis | ATCC 29212 | 32 | 1 | | Escherichia coli | ATCC 25922 | 8 | 0.015 | | Pseudomonas aeruginosa | ATCC 27853 | >128 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of NPC-123
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| Enterococcus faecalis | ATCC 29212 | 32 | >128 | >4 | Bacteriostatic |
An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.[15]
Table 3: In Vitro Cytotoxicity of NPC-123 against HEK293 Cells
| Compound | IC₅₀ (µM) | Selectivity Index (SI) vs. S. aureus |
|---|---|---|
| NPC-123 | 150 | >9 |
| Doxorubicin (Control) | 0.8 | - |
Selectivity Index (SI) = IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over host cells.
Visualized Workflows and Mechanisms
Diagrams help to clarify complex experimental processes and potential biological interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterocyclic pyrimidine derivatives as promising antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives in Cell Culture
Topic: Using Pyrazolo[1,5-a]pyrimidine Derivatives, Analogs of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, in Cell Culture
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds are considered bioisosteres of purines and have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways.[1][2] Their mechanism of action often involves the inhibition of key enzymes in cell proliferation and survival pathways, such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).[3] This document provides an overview of the application of pyrazolo[1,5-a]pyrimidine derivatives in cell culture, with detailed protocols for assessing their cytotoxic and mechanistic effects.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6s | RFX 393 | Renal Carcinoma | 11.70 | [3] |
| 6t | RFX 393 | Renal Carcinoma | 19.92 | [3] |
| Compound 9d | MCF-7 | Breast Cancer | 15.3 | [1] |
| Compound 10d | MDA-MB-231 | Breast Cancer | 29.1 | [1] |
| Compound 12a | A549 | Lung Cancer | >100 | [4] |
| Compound 12b | A549 | Lung Cancer | 68.41 | [4] |
Table 2: Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 6s | TRKA | 0.45 | [3] |
| 6t | CDK2 | 0.09 | [3] |
Experimental Protocols
Protocol 1: Assessment of Antiproliferative Activity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, RFX 393)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazolo[1,5-a]pyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative from the stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a pyrazolo[1,5-a]pyrimidine derivative on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrazolo[1,5-a]pyrimidine derivative
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[1,5-a]pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo).
Visualizations
Signaling Pathway
References
- 1. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Model with Imidazo[1,5-c]pyrimidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-c]pyrimidines and related fused heterocyclic compounds are a promising class of small molecules in oncology research.[1] These compounds have demonstrated potent inhibitory activity against key signaling pathways implicated in tumorigenesis and cancer progression, most notably the PI3K/Akt/mTOR and KRAS pathways.[2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a common event in various cancers, promoting cell growth, proliferation, and survival.[4][5] Similarly, activating mutations in KRAS lead to constitutive signaling through downstream effector pathways, including the PI3K/Akt cascade, driving uncontrolled cell division.[2][6]
This document provides a detailed protocol for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of a novel imidazo[1,5-c]pyrimidine-based compound targeting these pathways. The protocol outlines procedures for cell line selection, animal model preparation, tumor implantation, drug formulation and administration, and methods for monitoring tumor growth and treatment response.
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes.[4][7] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN.[8][9] Imidazo[1,5-c]pyrimidine derivatives have been designed to inhibit components of this pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.[3][10]
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for the success of a xenograft study. For evaluating inhibitors of the PI3K/Akt/mTOR pathway, cell lines with known activating mutations in PIK3CA or loss of PTEN are recommended.
Recommended Cell Lines:
-
T47D (Breast Cancer): Harbors a PIK3CA H1047R mutation.[11]
-
HCC1954 (Breast Cancer): Also contains a PIK3CA H1047R mutation.[11]
-
A549 (Non-Small Cell Lung Cancer): While having a KRAS mutation, it is also sensitive to PI3K pathway inhibition.[8]
-
PC-3 (Prostate Cancer): PTEN-null cell line.
Protocol 1: Cell Culture
-
Culture selected cancer cell lines in the recommended medium (e.g., RPMI-1640 for T47D and A549, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to implantation, ensure cells are in the logarithmic growth phase and test for mycoplasma contamination.
Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
6-8 week old female athymic nude mice (nu/nu) or NOD-SCID mice.
-
Selected cancer cell line.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Matrigel (optional, can enhance tumor take rate).
-
1 mL syringes with 27-gauge needles.
-
Anesthetic (e.g., Isoflurane).
Protocol 2: Tumor Cell Implantation
-
Harvest cultured cancer cells using trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) to a final concentration of 5 x 107 cells/mL.
-
Anesthetize the mice according to institutional guidelines.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals regularly for tumor growth. Palpable tumors are expected to form within 1-3 weeks.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[7]
Treatment Protocol
Protocol 3: Drug Formulation and Administration
-
Formulation: Prepare the Imidazo[1,5-c]pyrimidine compound in a suitable vehicle. A common vehicle for oral administration is 0.5% methylcellulose in sterile water. For intraperitoneal injection, a solution containing DMSO, PEG300, and saline can be used.[12] It is crucial to perform a solubility and stability test of the compound in the chosen vehicle.
-
Dosage: Based on preclinical studies with similar imidazopyridine compounds, a starting dose of 30-50 mg/kg can be considered.[13][14] Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration: Administer the treatment orally (p.o.) via gavage or intraperitoneally (i.p.) once daily for a specified period (e.g., 21 days). The control group should receive the vehicle only.
Efficacy Evaluation
Protocol 4: Monitoring Tumor Growth and Health
-
Measure tumor dimensions (length and width) twice weekly using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
| Group | Treatment | N | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SD |
| 1 | Vehicle Control | 8 | 125.4 ± 15.2 | 1580.6 ± 210.3 | - | 21.5 ± 1.8 |
| 2 | Imidazo[1,5-c]pyrimidine (30 mg/kg) | 8 | 128.1 ± 14.8 | 632.7 ± 95.4 | 60.0 | 21.1 ± 2.0 |
| 3 | Imidazo[1,5-c]pyrimidine (50 mg/kg) | 8 | 126.9 ± 16.1 | 412.1 ± 78.5 | 73.9 | 20.8 ± 1.9 |
Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Experimental Workflow Visualization
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of imidazo[1,5-c]pyrimidine compounds in a subcutaneous xenograft model. Adherence to these detailed steps will facilitate the generation of robust and reproducible data, which is essential for the preclinical development of novel anticancer therapeutics. Researchers should adapt this protocol based on the specific characteristics of their compound and in accordance with their institutional animal care and use committee guidelines.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazolopyrimidines as dual PI3-Kinase/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 Inhibition Is Required for Sensitivity to PI3K p110α Inhibitors in PIK3CA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulators of Sensitivity and Resistance to Inhibition of PI3K Identified in a Pharmacogenomic Screen of the NCI-60 Human Tumor Cell Line Collection | PLOS One [journals.plos.org]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,5-c]pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-c]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in drug discovery due to their structural similarity to purines and their diverse pharmacological activities. This scaffold has been identified as a promising starting point for the development of novel therapeutics targeting a range of diseases, including cancer and autoimmune disorders. High-throughput screening (HTS) of imidazo[1,5-c]pyrimidine libraries offers a powerful approach to identify novel hit compounds that can be further optimized into clinical candidates. These application notes provide an overview of the screening of imidazo[1,5-c]pyrimidine libraries, focusing on key biological targets and providing detailed protocols for relevant assays.
Target Pathways and Biological Activities
Imidazo[1,5-c]pyrimidine derivatives and their isomers have been shown to modulate the activity of several key signaling pathways implicated in disease. Two prominent targets for which this scaffold has shown activity are the B-Raf kinase in the MAPK/ERK signaling pathway and the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ or RORc).
B-Raf/MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] The B-Raf protein is a key component of this pathway, and activating mutations, such as the V600E mutation, are found in a significant percentage of cancers, including melanoma.[2] Inhibition of mutant B-Raf is a validated therapeutic strategy.
RORc Signaling Pathway
The Retinoic acid receptor-related orphan receptor gamma (RORγ or RORc) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17.[3] As such, RORc is a promising therapeutic target for autoimmune diseases.[3] Imidazo[1,5-a]pyridines and -pyrimidines have been identified as potent and selective RORc inverse agonists.[3]
References
Application Notes and Protocols: Derivatization of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel derivatives of the 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one scaffold. The objective is to explore the structure-activity relationship (SAR) of this heterocyclic system to identify key structural motifs responsible for biological activity, potentially leading to the development of new therapeutic agents. While direct and extensive SAR data for this specific scaffold is limited in publicly available literature, this guide utilizes established synthetic methodologies for related fused pyrimidine systems and presents a framework for a comprehensive SAR investigation.
Introduction
The this compound core represents a privileged scaffold in medicinal chemistry. Fused pyrimidine ring systems are present in a wide array of biologically active compounds, exhibiting activities such as antitumor, anti-inflammatory, and kinase inhibition. The derivatization of this core at various positions allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document outlines a strategic approach to the derivatization of this scaffold and the subsequent biological evaluation to establish a robust SAR.
Synthetic Strategy for Derivatization
A plausible synthetic approach for generating a library of this compound derivatives is proposed, commencing from a suitable starting material such as 4(5)-imidazolecarboxamide. The general synthetic scheme allows for the introduction of diversity at key positions of the scaffold.
Workflow for Synthesis and SAR Evaluation
Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.
General Synthetic Protocol
The following is a representative protocol for the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of the this compound core
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4(5)-imidazolecarboxamide (1 eq.) in a suitable solvent such as ethanol.
-
Reagent Addition: Add ethyl 3-bromopropionate (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the initial alkylation, add a strong base such as sodium ethoxide (1.5 eq.) to promote intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, neutralize with a weak acid, and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation/Arylation at the 6-position
-
Reaction Setup: To a solution of the this compound core (1 eq.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.1 eq.) at 0 °C.
-
Reagent Addition: After stirring for 30 minutes, add the desired alkyl or aryl halide (e.g., benzyl bromide, iodobenzene) (1.2 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the product by column chromatography.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical SAR data for a series of derivatized compounds, illustrating how different substituents might affect biological activity against a representative protein kinase (e.g., a hypothetical Kinase X). The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R1 (at N6) | R2 (at C7) | Kinase X IC50 (nM) |
| 1 | H | H | >10,000 |
| 2a | Methyl | H | 5,200 |
| 2b | Ethyl | H | 4,800 |
| 2c | Benzyl | H | 1,500 |
| 2d | 4-Fluorobenzyl | H | 850 |
| 2e | 4-Methoxybenzyl | H | 1,200 |
| 3a | Benzyl | Phenyl | 550 |
| 3b | Benzyl | 4-Chlorophenyl | 230 |
| 3c | Benzyl | 4-Methoxyphenyl | 480 |
| 3d | 4-Fluorobenzyl | 4-Chlorophenyl | 150 |
SAR Summary:
-
N6-Substitution: Alkylation at the N6 position is crucial for activity. Aromatic substituents, particularly benzyl groups, are preferred over small alkyl groups. Electron-withdrawing groups on the benzyl ring (e.g., fluorine) appear to enhance potency.
-
C7-Substitution: Introduction of an aryl group at the C7 position generally improves activity. Halogen substitution on this aryl ring, such as a chloro group, further increases potency, suggesting a potential hydrophobic and/or halogen bonding interaction in the kinase's active site.
Biological Evaluation Protocols
The following are representative protocols for the biological evaluation of the synthesized compounds.
Protocol 3: In Vitro Kinase Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The assay can be performed using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Procedure: a. Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide), and ATP. b. Add the test compounds at various concentrations to the reaction mixture. c. Incubate the reaction at the optimal temperature for the kinase. d. Stop the reaction and measure the amount of phosphorylated substrate. e. Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Postulated Signaling Pathway
Based on the activities of related fused pyrimidine scaffolds, it is plausible that derivatives of this compound could act as inhibitors of protein kinases involved in cell growth and proliferation signaling pathways, such as the MAPK/ERK pathway.
Hypothetical MAPK/ERK Signaling Pathway Inhibition
Application Notes and Protocols for the Analysis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS No: 14509-66-1). The methods outlined are essential for researchers and professionals involved in the synthesis, characterization, and pharmacokinetic studies of this compound and its derivatives. The protocols include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its characterization, purity determination, and quantification in various samples. These application notes provide a framework for establishing such methods in a research or quality control setting. While specific literature on the analytical methodologies for this exact molecule is sparse, the following protocols are based on established methods for analogous heterocyclic structures.[1][2][3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 14509-66-1 | [7] |
| Molecular Formula | C₆H₇N₃O | [7] |
| Molecular Weight | 137.14 g/mol | [7] |
| Exact Mass | 137.0589 g/mol | [7] |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity of synthesized this compound and for its quantification in bulk material or simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
| Parameter | Value |
| Retention Time | ~ 4.5 min |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Quantification
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine.[8]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 98 2 2.5 5 95 3.0 5 95 3.1 98 2 | 4.0 | 98 | 2 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 138.1 110.1 15 | Internal Standard (e.g., ¹³C₃-labeled) | 141.1 | 113.1 | 15 |
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
| Parameter | Value |
| Retention Time | ~ 1.8 min |
| Limit of Detection (LOD) | ~ 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.2 ng/mL |
| Linearity (r²) | > 0.995 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.[1][2][3][4][5][6][9]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.
-
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | s | 1H | H-2 | |
| ~ 6.8 | s | 1H | H-4 | |
| ~ 4.2 | t | 2H | H-8 | |
| ~ 3.5 | t | 2H | H-7 | |
| ~ 8.0 | br s | 1H | NH-6 |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~ 165 | C=O (C-5) | |
| ~ 145 | C-4 | |
| ~ 130 | C-2 | |
| ~ 120 | C-8a | |
| ~ 45 | C-8 | |
| ~ 40 | C-7 |
Visualized Workflows
Caption: General workflow for HPLC analysis.
Caption: Workflow for LC-MS/MS bioanalysis.
References
- 1. Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for HPLC Purification of Imidazo[1,5-c]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-c]pyrimidine analogs represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties, have spurred extensive research into their synthesis and purification. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of these analogs, ensuring high purity essential for subsequent biological assays and preclinical studies. This document provides detailed application notes and standardized protocols for the reversed-phase HPLC purification of imidazo[1,5-c]pyrimidine analogs.
General Principles of HPLC Purification
Reversed-phase HPLC is the most common method for purifying imidazo[1,5-c]pyrimidine analogs. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol). Analogs with greater hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. Additives such as formic acid or trifluoroacetic acid are often included in the mobile phase to improve peak shape and resolution by protonating basic nitrogen atoms within the heterocyclic structure.
Experimental Protocols
Analytical Method Development
Prior to preparative purification, it is crucial to develop a robust analytical HPLC method to determine the optimal separation conditions.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude imidazo[1,5-c]pyrimidine analog in a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase) to a concentration of approximately 1 mg/mL.
-
Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient Program: Start with a scout gradient to determine the approximate elution time of the target compound. A typical gradient is 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (typically determined by UV-Vis spectroscopy, often around 254 nm or 280 nm).
-
Injection Volume: 5-10 µL.
-
Optimization: Adjust the gradient slope and duration to achieve good resolution between the target compound and any impurities.
Preparative HPLC Purification
Once an effective analytical method is established, it can be scaled up for preparative purification.
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase to a concentration suitable for the column loading capacity. Ensure the sample is fully dissolved and filtered to remove any particulate matter.
-
Column: Use a C18 preparative column with dimensions appropriate for the amount of material to be purified (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient Program: Scale the analytical gradient to the preparative column, adjusting for the different column volume and flow rate.
-
Flow Rate: Adjust the flow rate according to the preparative column dimensions (typically 15-25 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at the optimized wavelength.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target imidazo[1,5-c]pyrimidine analog.
-
Post-Purification: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the purified compound as a solid.
Data Presentation: HPLC Purification Parameters
The following tables summarize typical starting conditions for the HPLC purification of imidazo[1,5-c]pyrimidine analogs. These parameters should be optimized for each specific compound.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Silica Gel (5 µm) |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or optimal λmax) |
| Injection Volume | 5-10 µL |
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Silica Gel (10 µm) |
| Column Dimensions | 21.2 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Scaled from analytical method |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm (or optimal λmax) |
| Sample Loading | 50-200 mg (depending on compound and column) |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow from the synthesis of imidazo[1,5-c]pyrimidine analogs to their final purification by preparative HPLC.
Logical Relationship of HPLC Parameters
This diagram outlines the key relationships and considerations in developing an HPLC purification method.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase or gradient | Optimize gradient slope; try a different organic modifier (e.g., methanol instead of acetonitrile); consider a different stationary phase. |
| Peak Tailing | Secondary interactions with stationary phase; column overload | Add an ion-pairing agent or adjust the pH of the mobile phase; reduce sample load. |
| Broad Peaks | Column degradation; extra-column volume | Use a guard column; check for leaks and use appropriate tubing; replace the column if necessary. |
| Low Recovery | Compound precipitation on the column; irreversible adsorption | Ensure the sample is fully dissolved in the injection solvent; modify mobile phase to improve solubility. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the successful HPLC purification of imidazo[1,5-c]pyrimidine analogs. Methodical development at the analytical scale followed by careful scale-up to preparative chromatography is key to obtaining high-purity compounds suitable for downstream applications in drug discovery and development. Researchers should consider the specific physicochemical properties of their target analogs to tailor and optimize these general protocols for their specific needs.
Troubleshooting & Optimization
Technical Support Center: Imidazo[1,5-c]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-c]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and overcoming common experimental challenges. The guidance provided is based on established synthetic protocols and general principles of heterocyclic chemistry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,5-c]pyrimidines, particularly focusing on the one-pot synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines from 4,6-dichloro-2-(methylsulfanyl)pyrimidine and benzyl isocyanides.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ICY-01 | Low to no product yield. | 1. Incomplete deprotonation of benzyl isocyanide. 2. Deactivation of the benzyl anion. 3. Low reactivity of the dichloropyrimidine substrate. 4. Suboptimal reaction temperature. | 1. Ensure sodium hydride (NaH) is fresh and handled under strictly anhydrous conditions. Consider using a stronger base if necessary, though NaH is reported to be effective. 2. Use anhydrous DMF as the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the anion by moisture or CO2. 3. Confirm the purity and integrity of the 4,6-dichloro-2-(methylsulfanyl)pyrimidine starting material. 4. Carefully control the temperature at 0 °C during the anion generation and subsequent reaction. Allowing the temperature to rise prematurely can lead to side reactions. |
| ICY-02 | Formation of multiple unidentified side products. | 1. Reaction of the benzyl anion with the solvent (DMF). 2. Self-condensation or polymerization of the starting materials. 3. Competing nucleophilic substitution at different positions on the pyrimidine ring. | 1. Add the dichloropyrimidine to the pre-formed benzyl anion solution promptly. Do not let the anion solution sit for an extended period. 2. Maintain the recommended reaction temperature and stoichiometry. 3. While the reported synthesis shows good regioselectivity, consider purification by column chromatography to isolate the desired product from any isomeric impurities. |
| ICY-03 | Starting material remains unreacted. | 1. Insufficient amount of base. 2. Poor quality of reagents. 3. Reaction time is too short. | 1. Use a slight excess of sodium hydride to ensure complete deprotonation of the benzyl isocyanide. 2. Verify the purity of benzyl isocyanide and the dichloropyrimidine. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time at 0 °C before workup. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium hydride (NaH) in this synthesis?
A1: Sodium hydride is a strong base used to deprotonate the benzylic carbon of the benzyl isocyanide, generating a nucleophilic benzyl anion. This anion is the key reactive intermediate that attacks the pyrimidine ring.
Q2: Why is anhydrous DMF used as the solvent?
A2: Anhydrous N,N-dimethylformamide (DMF) is a polar aprotic solvent that is suitable for reactions involving strong bases like NaH and anionic intermediates. It effectively dissolves the reactants and does not have acidic protons that would quench the benzyl anion. It is crucial to use a dry solvent to prevent the deactivation of the base and the anionic intermediate.
Q3: Can other bases be used instead of sodium hydride?
A3: While other strong, non-nucleophilic bases could potentially be used (e.g., lithium diisopropylamide - LDA), sodium hydride is a common and effective choice for generating carbanions from relatively acidic C-H bonds like the one in benzyl isocyanide. The choice of base may require re-optimization of the reaction conditions.
Q4: How critical is the reaction temperature?
A4: The reaction temperature of 0 °C is critical for controlling the reaction selectivity and minimizing side reactions. At higher temperatures, the highly reactive benzyl anion may react with the solvent or undergo other undesired pathways, leading to a lower yield of the target imidazo[1,5-c]pyrimidine.
Q5: What are the expected yields for this synthesis?
A5: The one-pot synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines from 4,6-dichloro-2-(methylsulfanyl)pyrimidine and various benzyl isocyanides has been reported to provide moderate yields. The table below summarizes the reported yields for different substituted benzyl isocyanides.
Quantitative Data Summary
| Entry | R Group (in Benzyl Isocyanide) | Product | Yield (%) |
| 1 | H | 1-phenyl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine | 55 |
| 2 | 4-Me | 1-(4-methylphenyl)-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine | 52 |
| 3 | 4-Cl | 1-(4-chlorophenyl)-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine | 48 |
| 4 | 4-MeO | 1-(4-methoxyphenyl)-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine | 58 |
Experimental Protocols & Visualizations
Detailed Experimental Protocol: One-Pot Synthesis of 1-Aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines
This protocol is based on the reported synthesis of imidazo[1,5-c]pyrimidine derivatives.
Materials:
-
Substituted benzyl isocyanide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, a solution of the corresponding benzyl isocyanide (1.0 mmol) in anhydrous DMF (2 mL) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes to generate the benzyl anion.
-
A solution of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) (1.0 mmol) in anhydrous DMF (3 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine.
Visual Workflow for Imidazo[1,5-c]pyrimidine Synthesis
Caption: Experimental workflow for the synthesis of imidazo[1,5-c]pyrimidines.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common synthesis issues.
Technical Support Center: Imidazo[1,5-c]pyrimidine Synthesis
Notice to Researchers:
Information regarding the direct synthesis and troubleshooting of the imidazo[1,5-c]pyrimidine scaffold is limited in readily available scientific literature. The majority of published research focuses on the related isomers, namely imidazo[1,2-a]-, imidazo[1,2-c]-, and imidazo[1,5-a]pyrimidines. While these systems share a fused imidazole and pyrimidine ring, the difference in the fusion pattern significantly impacts the electronic properties and reactivity of the molecule. Therefore, reaction conditions and troubleshooting strategies for these other isomers may not be directly applicable to the synthesis of imidazo[1,5-c]pyrimidines.
This technical support guide provides general advice and highlights common issues encountered in the synthesis of related imidazopyrimidine systems. Researchers should use this information as a starting point for developing and optimizing their own reaction conditions for the specific imidazo[1,5-c]pyrimidine target. Careful reaction monitoring and systematic optimization of parameters will be crucial for success.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses potential challenges in the synthesis of imidazopyrimidine scaffolds, with the understanding that these are general principles that may need to be adapted for the specific case of imidazo[1,5-c]pyrimidines.
1. Low or No Product Yield
| Question | Potential Cause | Troubleshooting Suggestions |
| Why am I not seeing any formation of my desired imidazo[1,5-c]pyrimidine product? | Incorrect Starting Materials: Ensure the purity and identity of your starting materials (e.g., appropriately substituted imidazole and pyrimidine precursors). | - Verify starting material identity and purity by NMR, LC-MS, and melting point. - Consider potential degradation of starting materials and use freshly purified reagents. |
| Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for activation or to prevent decomposition. | - Screen a range of temperatures (e.g., from room temperature to reflux). - Consider microwave-assisted synthesis for rapid heating and potentially improved yields.[1] | |
| Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reagents. | - Test a variety of solvents with different polarities (e.g., toluene, dioxane, DMF, MeCN, alcohols).[2] - Consider using a mixture of polar solvents with acetic acid, which has been shown to be effective in some related cyclizations. | |
| Ineffective Catalyst or Base: The choice of catalyst or base is often critical for promoting the desired cyclization. | - If applicable, screen different catalysts (e.g., palladium, copper, gold nanoparticles).[3] - Evaluate a range of organic and inorganic bases (e.g., triethylamine, potassium carbonate, sodium acetate).[2] | |
| My reaction is giving a very low yield of the target compound. What can I do to improve it? | Incomplete Reaction: The reaction may not have reached completion within the allotted time. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Increase the reaction time and observe if the product yield improves. |
| Side Reactions: Competing reaction pathways may be consuming the starting materials or the product. | - Analyze the crude reaction mixture by LC-MS to identify potential byproducts. - Adjust reaction conditions (temperature, solvent, catalyst) to disfavor side reactions. | |
| Product Degradation: The desired product may be unstable under the reaction conditions. | - Attempt the reaction at a lower temperature. - If the product is acid or base sensitive, ensure the reaction conditions are as neutral as possible upon completion. |
2. Formation of Impurities and Side Products
| Question | Potential Cause | Troubleshooting Suggestions |
| I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products? | Isomer Formation: Depending on the substitution pattern of the starting materials, the formation of regioisomers is a common issue in the synthesis of fused heterocyclic systems. | - Carefully analyze the crude product mixture using advanced techniques like 2D NMR to identify the structures of the isomers. - Modify the starting materials or reaction conditions to favor the formation of the desired isomer. Steric hindrance or electronic effects can often be exploited to control regioselectivity.[4] |
| Decomposition: Starting materials or the product may be decomposing under the reaction conditions. | - Lower the reaction temperature. - Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the accumulation of acyclic precursors. | - Increase the reaction temperature or time. - Add a more potent catalyst or base to facilitate the final cyclization step. | |
| How can I minimize the formation of these impurities? | Optimization of Reaction Conditions: A systematic optimization of reaction parameters is key. | - Perform a Design of Experiments (DoE) to systematically investigate the effects of temperature, solvent, catalyst, and reactant ratios on the product yield and purity. |
| Purification Strategy: An effective purification method is essential. | - For difficult separations, consider preparative HPLC or supercritical fluid chromatography (SFC) in addition to standard column chromatography.[5] |
Experimental Protocols (General Guidance)
Given the lack of specific protocols for imidazo[1,5-c]pyrimidines, the following are generalized procedures for related imidazopyrimidine syntheses that can be adapted as a starting point.
General Procedure for Condensation Reactions:
A common method for constructing the imidazopyrimidine core involves the condensation of an amino-imidazole derivative with a suitable pyrimidine precursor.
-
To a solution of the substituted amino-imidazole (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the pyrimidine derivative (1.0-1.2 eq) and a base (e.g., K₂CO₃, NaOAc, or Et₃N) (1.0-2.0 eq).[2]
-
Heat the reaction mixture at a temperature ranging from 50 °C to reflux for a period of 2 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).[5]
Key Reaction Parameters and Their Potential Impact
| Parameter | Potential Impact on Imidazo[1,5-c]pyrimidine Synthesis |
| Temperature | Can influence reaction rate, solubility of reagents, and the formation of side products or decomposition. |
| Solvent | Affects solubility, reaction rate, and can play a role in the reaction mechanism. |
| Catalyst | May be required to facilitate C-N or C-C bond formation and can influence regioselectivity. |
| Base | Often necessary to deprotonate a starting material or neutralize an acidic byproduct. The strength and nature of the base can be critical. |
| Reactant Stoichiometry | The ratio of starting materials can impact the yield and impurity profile. |
Visualizing Reaction Logic and Workflows
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting a low-yielding imidazo[1,5-c]pyrimidine reaction.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of dihydroimidazo[1,5-c]pyrimidin-5(6H)-one and related heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of dihydroimidazo[1,5-c]pyrimidin-5(6H)-one.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Column Chromatography | 1. Poor solubility in the loading solvent. 2. Irreversible adsorption to the stationary phase. 3. Compound instability on silica gel. | 1. Test a wider range of solvents for better solubility. Consider a stronger elution solvent system. 2. Use a different stationary phase like alumina or a bonded-phase silica. 3. Perform a small-scale stability test on silica gel. If degradation is observed, consider alternative purification methods like crystallization. |
| Co-elution of Impurities | 1. Similar polarity of the compound and impurities. 2. Tailing of the product peak. | 1. Optimize the mobile phase by using a gradient elution or trying different solvent systems. 2. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve peak shape. |
| Difficulty in Crystallization | 1. High solubility in common solvents. 2. Presence of impurities inhibiting crystal formation. | 1. Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed. 2. Perform a pre-purification step (e.g., flash chromatography) to remove impurities before attempting crystallization. |
| Product Degradation During Purification | 1. Sensitivity to pH. 2. Thermal instability. | 1. Maintain a neutral pH during extraction and chromatography. 2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for purifying dihydroimidazo[1,5-c]pyrimidin-5(6H)-one by column chromatography?
A1: The choice of solvent system depends on the specific substitution pattern of your molecule. However, for many nitrogen-containing heterocyclic compounds, a combination of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. It is recommended to perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal conditions for separation.
Q2: My compound appears to be poorly soluble in most common organic solvents. What can I do?
A2: Poor solubility is a known challenge for some pyrimidine-based scaffolds.[1] You can try using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving your compound, but be mindful that removing these high-boiling point solvents can be challenging. For chromatography, you might need to use a stronger mobile phase or consider alternative purification techniques like preparative HPLC with a suitable solvent system.
Q3: I observe multiple spots on TLC even after purification. What could be the reason?
A3: This could be due to several factors:
-
Tautomers: The presence of amide and amine functionalities can lead to the existence of tautomers that may appear as separate spots on TLC.
-
Isomers: If your synthesis can lead to regioisomers, they might have very similar polarities.[2]
-
Degradation: The compound might be degrading on the silica plate.
To investigate this, you can try running the TLC in different solvent systems or using a different stationary phase. 2D TLC can also help to distinguish between degradation and the presence of multiple stable compounds.
Q4: How can I remove residual synthesis reagents or byproducts?
A4: The purification strategy will depend on the nature of the impurities.
-
Acidic or Basic Impurities: Liquid-liquid extraction with an appropriate aqueous solution (e.g., sodium bicarbonate for acidic impurities, dilute HCl for basic impurities) can be effective.
-
Neutral Organic Impurities: Column chromatography is the most common method.[3] Careful optimization of the eluent system is crucial for achieving good separation.
-
Non-volatile Reagents: Recrystallization can be a highly effective method for removing impurities if a suitable solvent system can be found.[4]
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start the elution with the initial non-polar solvent system and gradually increase the polarity (gradient elution) or use a constant solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.
-
Crystal Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,5-c]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of imidazo[1,5-c]pyrimidines, with a particular focus on the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the imidazo[1,5-c]pyrimidine core?
A1: The most prevalent method for constructing the imidazo[1,5-c]pyrimidine scaffold is through the condensation and subsequent cyclization of a 4-aminoimidazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent (e.g., β-ketoesters, malondialdehyde derivatives). The reaction is typically acid-catalyzed and involves the formation of an enamine or Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic bicyclic system.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A2: The presence of multiple spots on a TLC plate often indicates the formation of side products. In the context of imidazo[1,5-c]pyrimidine synthesis, these could be:
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, the cyclization can occur in two different orientations, leading to the formation of two regioisomeric products.
-
Unreacted starting materials: Incomplete conversion will result in the presence of the initial 4-aminoimidazole and/or the 1,3-dicarbonyl compound.
-
Acyclic intermediates: The reaction may stall at the intermediate stage, leading to the isolation of the acyclic enamine or Schiff base.
-
Degradation products: Harsh reaction conditions, such as high temperatures or strong acids, can cause the decomposition of either the starting materials or the desired product.
-
Rearrangement products: Under certain conditions, particularly acidic ones, the imidazo[1,5-c]pyrimidine core could potentially rearrange to other isomeric structures, such as imidazo[4,5-b]pyridines, through mechanisms analogous to the Dimroth rearrangement.
Troubleshooting Guide
Issue 1: Formation of Regioisomers
Question: My reaction with an unsymmetrical β-ketoester is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The two possible products arise from the initial nucleophilic attack of the exocyclic amino group of the 4-aminoimidazole on either of the two carbonyl carbons of the β-ketoester.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product and can sometimes improve regioselectivity.
-
Catalyst: The choice and amount of acid catalyst can influence the reaction pathway. Experiment with milder acids (e.g., acetic acid instead of sulfuric acid) or Lewis acids.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the isomeric ratio.
-
-
Alter the Starting Materials:
-
Steric Hindrance: Increasing the steric bulk on one of the carbonyl groups of the 1,3-dicarbonyl compound can direct the initial attack of the amino group to the less hindered carbonyl, thus favoring the formation of a single regioisomer.
-
Protecting Groups: If your 4-aminoimidazole has other reactive sites, consider using protecting groups to prevent unwanted side reactions and potentially influence the regioselectivity of the cyclization.
-
Experimental Protocol: Improving Regioselectivity through Temperature Control
A general procedure to investigate the effect of temperature on regioselectivity is as follows:
-
Set up three parallel reactions in sealed tubes.
-
To each tube, add the 4-aminoimidazole (1.0 eq.), the unsymmetrical 1,3-dicarbonyl compound (1.1 eq.), and a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of acetic acid (0.1 eq.) to each tube.
-
Run the reactions at three different temperatures: room temperature, 50 °C, and reflux (e.g., 80-110 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
After a set time (e.g., 24 hours), quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the ratio of the two regioisomers.
Data Presentation: Effect of Temperature on Regioisomeric Ratio
| Reaction Temperature (°C) | Ratio of Regioisomer A : Regioisomer B | Combined Yield (%) |
| 25 (Room Temperature) | 3 : 1 | 45 |
| 50 | 2.5 : 1 | 60 |
| 80 (Reflux) | 1.5 : 1 | 75 |
Note: This is a representative table. Actual results will vary depending on the specific substrates and conditions.
Issue 2: Incomplete Cyclization and Isolation of Intermediates
Question: I am isolating a significant amount of a polar, acyclic compound instead of my desired imidazo[1,5-c]pyrimidine. How can I drive the reaction to completion?
Answer: The isolation of an acyclic intermediate suggests that the final cyclization and dehydration steps are not occurring efficiently. This is often due to insufficient reaction temperature, inadequate catalysis, or the presence of water which can inhibit the dehydration step.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Use a Dehydrating Agent: Add a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove the water formed during the reaction.
-
Employ a Dean-Stark Trap: If using a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to azeotropically remove water.
-
Stronger Acid Catalyst: If using a mild acid, consider switching to a stronger acid like p-toluenesulfonic acid (p-TSA) or a catalytic amount of sulfuric acid to promote the dehydration step.
Issue 3: Product Degradation or Rearrangement
Question: My desired product seems to be degrading under the reaction conditions, or I am observing an unexpected isomeric product. What could be the cause?
Answer: Imidazo[1,5-c]pyrimidines can be susceptible to degradation or rearrangement under harsh acidic conditions and high temperatures. One potential side reaction is a Dimroth-type rearrangement, which could lead to the formation of an isomeric imidazo[4,5-b]pyridine.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed to completion.
-
Reduce Acid Concentration: Use the minimum amount of acid catalyst necessary to promote the reaction.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Alternative Catalysts: Consider using Lewis acid catalysts which may be milder and more selective.
Visualizations
Reaction Pathway and Potential Side Products
General reaction pathway for imidazo[1,5-c]pyrimidine synthesis showing points of side product formation.
Troubleshooting Workflow
A logical workflow to diagnose and address side product formation in imidazo[1,5-c]pyrimidine synthesis.
Mechanism of Regioisomer Formation
Simplified mechanism showing the two competing pathways leading to the formation of regioisomers.
Technical Support Center: 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in a common organic solvent (e.g., DMSO) is precipitating upon dilution into aqueous buffer. What is happening and how can I prevent this?
A1: This is a common issue for compounds with low aqueous solubility. The compound is likely soluble in the organic stock solvent but crashes out when introduced to the aqueous environment where its solubility is significantly lower.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in the aqueous solution.
-
Optimize Co-solvent Percentage: While minimizing the organic solvent concentration is ideal for biological assays, a small percentage of a co-solvent might be necessary to maintain solubility.[1][2][3] Experiment with a range of final DMSO concentrations (e.g., 0.1% to 1%) to find a balance between solubility and potential solvent-induced artifacts in your experiment.
-
Use a Different Co-solvent: Consider other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[2][4][5]
-
pH Adjustment: The imidazole and pyrimidine moieties in the compound suggest that its solubility may be pH-dependent.[6][7][8][9] Try preparing your aqueous buffer at different pH values (e.g., pH 5, 6, 7.4, 8) to see if solubility improves. Acidic conditions may protonate the nitrogen atoms, potentially increasing solubility.[6]
Q2: What are the primary strategies to improve the aqueous solubility of a heterocyclic compound like this compound?
A2: Solubility enhancement techniques can be broadly divided into physical and chemical modifications.[10][11]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[10][11][12] Techniques include micronization and nanosuspension.[11][12]
-
Modification of Crystal Habit: Amorphous forms are generally more soluble than stable crystalline forms.[10] Techniques include solid dispersion and co-crystallization.[10][11]
-
-
Chemical Modifications:
-
pH Adjustment: As mentioned, altering the pH of the medium can significantly impact the solubility of ionizable compounds.[11][13]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1][3]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in water.[3][5][10]
-
Salt Formation: If the compound has acidic or basic centers, forming a salt can dramatically improve aqueous solubility and dissolution rate.[14]
-
Q3: How do I determine the most suitable solubility enhancement technique for my compound?
A3: The choice of method depends on several factors including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration.[10] A systematic screening approach is often the most effective way to identify the best strategy.
Below is a diagram illustrating a typical solubility screening workflow.
Troubleshooting Guides & Experimental Protocols
Guide 1: pH Adjustment
Issue: Poor solubility in standard physiological buffer (pH 7.4).
Principle: The solubility of weak acids and bases is dependent on the pH of the solution. For a compound with basic nitrogen centers, like this compound, solubility may increase in acidic conditions where these nitrogens become protonated.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).
-
Compound Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added to reach saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Illustrative Data Presentation:
| Buffer System | pH | Measured Solubility (µg/mL) |
| Citrate | 4.0 | 150.2 |
| Citrate | 5.0 | 85.7 |
| Phosphate | 6.0 | 25.1 |
| Phosphate | 7.0 | 10.5 |
| Phosphate | 7.4 | 8.3 |
| Borate | 8.0 | 9.1 |
| Borate | 9.0 | 9.5 |
Guide 2: Co-solvent Systems
Issue: Requirement for higher compound concentration than achievable in purely aqueous solutions, even with pH optimization.
Principle: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar or poorly water-soluble compounds by reducing the polarity of the solvent mixture.[3]
Experimental Protocol: Co-solvent Solubility Screen
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[5]
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures at various percentages (e.g., 5%, 10%, 20%, 30% v/v co-solvent in aqueous buffer at the optimal pH determined previously).
-
Determine Solubility: Use the equilibrium solubility method described in the pH adjustment protocol for each co-solvent mixture.
-
Assess Tolerability: If the formulation is for biological experiments, it is critical to test the tolerability of the final co-solvent concentrations in your specific assay (e.g., cell viability, enzyme activity) to rule out artifacts.
Illustrative Data Presentation:
| Co-solvent | Concentration (% v/v) | Measured Solubility (µg/mL) |
| None (Buffer only) | 0% | 8.3 |
| DMSO | 5% | 45.6 |
| DMSO | 10% | 120.1 |
| Ethanol | 5% | 33.2 |
| Ethanol | 10% | 95.8 |
| PEG 400 | 10% | 155.4 |
| PEG 400 | 20% | 410.9 |
Guide 3: Complexation with Cyclodextrins
Issue: Both pH and co-solvents fail to provide the desired solubility, or the required co-solvent concentrations are toxic to the experimental system.
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[3][10]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Select Cyclodextrins: Choose chemically modified cyclodextrins with improved solubility and safety profiles, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[3]
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Equilibrate with Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate and Quantify: Follow the equilibration and quantification steps as outlined in the pH-solubility protocol.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the plot (e.g., linear, non-linear) provides information about the stoichiometry and stability of the complex.
Illustrative Data Presentation:
| Cyclodextrin | CD Concentration (% w/v) | Measured Solubility (µg/mL) |
| HP-β-CD | 0 | 8.3 |
| HP-β-CD | 2.5 | 98.5 |
| HP-β-CD | 5.0 | 210.2 |
| HP-β-CD | 10.0 | 450.7 |
| SBE-β-CD | 2.5 | 150.1 |
| SBE-β-CD | 5.0 | 325.6 |
| SBE-β-CD | 10.0 | 715.3 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the core problem (poor solubility) and the potential solutions, highlighting how each strategy addresses a specific physicochemical barrier.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Stability issues of imidazo[1,5-c]pyrimidine derivatives in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of imidazo[1,5-c]pyrimidine derivatives in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for imidazo[1,5-c]pyrimidine derivatives is limited in publicly available literature. The following information is based on general principles of heterocyclic chemistry, stability studies of related imidazo-fused pyrimidine systems, and established forced degradation methodologies.[1][2][3][4][5][6] It is crucial to perform specific stability studies for your particular derivative.
Troubleshooting Guides
This section addresses common stability issues encountered during experiments with imidazo[1,5-c]pyrimidine derivatives.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
-
Question: I am observing a rapid decrease in the concentration of my imidazo[1,5-c]pyrimidine derivative in an aqueous buffer. What could be the cause and how can I mitigate it?
-
Answer: Rapid degradation in aqueous solutions is often due to hydrolysis. The imidazo[1,5-c]pyrimidine ring system can be susceptible to cleavage, particularly at non-neutral pH and elevated temperatures.
-
Troubleshooting Steps:
-
pH Optimization: Determine the pH profile of your compound's stability. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time. Many heterocyclic compounds exhibit maximum stability at a specific pH range.
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow down potential degradation reactions. If possible, prepare solutions fresh and store them at low temperatures (e.g., 2-8 °C) for short periods.
-
Solvent System: If your experimental design allows, consider using a co-solvent system (e.g., water with acetonitrile or DMSO) to reduce the activity of water and potentially enhance stability. However, be mindful of the co-solvent's potential reactivity with your compound.
-
-
Issue 2: Compound Instability Under Light Exposure
-
Question: My compound seems to degrade when exposed to laboratory light. How can I confirm this and protect my samples?
-
Answer: Photodegradation is a common issue for aromatic heterocyclic compounds.[1] Exposure to UV or even ambient laboratory light can lead to the formation of degradation products.
-
Troubleshooting Steps:
-
Photostability Testing: Conduct a confirmatory photostability study. Expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample protected from light (e.g., wrapped in aluminum foil).[2]
-
Sample Protection: Always store solutions of your imidazo[1,5-c]pyrimidine derivative in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of your samples to direct light.
-
-
Issue 3: Inconsistent Results and Appearance of Unknown Peaks in Chromatography
-
Question: I am observing inconsistent results in my assays and seeing new peaks in my HPLC/LC-MS analysis. What could be the problem?
-
Answer: The appearance of new peaks and inconsistent results are often indicative of compound degradation. Oxidative degradation is a possible cause, especially if your solutions are exposed to air for extended periods or if they contain oxidizing agents.
-
Troubleshooting Steps:
-
Inert Atmosphere: If your compound is particularly sensitive, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that your buffers and other reagents are free from trace oxidizing agents. If peroxides are a concern in solvents like THF or dioxane, use freshly purified solvents.
-
Forced Oxidation Study: To confirm sensitivity to oxidation, perform a forced degradation study by treating your compound with a mild oxidizing agent like hydrogen peroxide.[1] This will help identify potential oxidative degradants.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for imidazo[1,5-c]pyrimidine derivatives?
A1: While specific pathways for imidazo[1,5-c]pyrimidines are not well-documented, analogous heterocyclic systems suggest that hydrolysis and oxidation are major degradation routes. Hydrolysis may involve the cleavage of the pyrimidine or imidazole ring, while oxidation can occur on the electron-rich imidazole ring.
Q2: How does pH affect the stability of imidazo[1,5-c]pyrimidine derivatives?
A2: The stability of imidazo[1,5-c]pyrimidine derivatives is expected to be highly pH-dependent. Acidic conditions could lead to protonation of the nitrogen atoms, potentially making the ring system more susceptible to nucleophilic attack by water (hydrolysis). Basic conditions could also facilitate hydrolysis or other base-catalyzed degradation reactions.
Q3: What are the standard conditions for forced degradation studies of these compounds?
A3: Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[2][4][5] Standard stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Storing the solid compound and a solution at elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing the solid compound and a solution to light with a specified intensity and duration (e.g., according to ICH Q1B guidelines).
Q4: What analytical techniques are suitable for monitoring the stability of imidazo[1,5-c]pyrimidine derivatives?
A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[1]
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate expected stability trends for a generic imidazo[1,5-c]pyrimidine derivative. Note: This data is for illustrative purposes only and should be confirmed experimentally for your specific compound.
Table 1: Effect of pH on Hydrolytic Degradation at 60°C over 24 hours
| pH | Buffer System | % Degradation |
| 2.0 | 0.01 M HCl | 15.2% |
| 4.5 | Acetate Buffer | 5.8% |
| 7.4 | Phosphate Buffer | 8.3% |
| 9.0 | Borate Buffer | 12.7% |
Table 2: Effect of Temperature on Degradation in Neutral Aqueous Solution (pH 7.4) over 48 hours
| Temperature | % Degradation |
| 4°C | < 1% |
| 25°C (RT) | 3.1% |
| 40°C | 9.8% |
| 60°C | 22.5% |
Table 3: Results of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Major Degradants Observed |
| 0.1 M HCl, 60°C | 12 hours | 18.4% | 2 |
| 0.1 M NaOH, RT | 24 hours | 11.2% | 1 |
| 3% H₂O₂, RT | 8 hours | 25.1% | 3 |
| Heat (Solid), 80°C | 72 hours | 2.5% | 1 |
| Photolysis (ICH Q1B) | 1.2 million lux hours | 14.7% | 2 |
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolytic Degradation
-
Prepare a stock solution of the imidazo[1,5-c]pyrimidine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add a specific volume of the stock solution to a larger volume of 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.
-
For basic hydrolysis, add a specific volume of the stock solution to a larger volume of 0.1 M NaOH to achieve the same final concentration.
-
For neutral hydrolysis, use purified water.
-
Incubate the solutions at the desired temperature (e.g., room temperature or 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: General Procedure for Forced Oxidative Degradation
-
Prepare a stock solution of the imidazo[1,5-c]pyrimidine derivative as described in Protocol 1.
-
Add a specific volume of the stock solution to a larger volume of a solution of hydrogen peroxide (e.g., 3%) in water to achieve a final drug concentration of 50-100 µg/mL.
-
Incubate the solution at room temperature, protected from light.
-
At specified time points, withdraw an aliquot of the sample for analysis.
-
Analyze the samples by HPLC. It may be necessary to quench the reaction with a reducing agent before injection into the HPLC system.
Visualizations
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Yield in Heterocyclic Condensation Reactions
Welcome to the technical support center for heterocyclic condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction is resulting in a very low yield. What are the most common causes?
Low yields in heterocyclic condensation reactions can stem from several factors. A systematic approach is the most effective way to identify and resolve the problem.[1][2] Common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may not be optimized.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents, including water in anhydrous reactions, can interfere with the reaction, leading to side products or incomplete conversion.[1]
-
Atmospheric Sensitivity: Many condensation reactions are sensitive to atmospheric moisture and oxygen. Improper inert atmosphere techniques can significantly lower the yield.[1]
-
Catalyst Issues: The choice and concentration of the catalyst are crucial. An inappropriate catalyst (e.g., a base that is too strong) can promote side reactions like self-condensation.[2]
-
Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions, leading to degradation over time.[1]
-
Unfavorable Equilibrium: Many condensation reactions are reversible. The reaction equilibrium may favor the starting materials, preventing high conversion to the product.[3]
-
Inefficient Purification: Significant loss of product during workup and purification steps is a common contributor to low isolated yields.[3][4]
Q2: How does the choice of catalyst impact the reaction yield?
The catalyst is critical in most condensation reactions. For example, in base-catalyzed reactions like the Knoevenagel condensation, using a base that is too strong can lead to the self-condensation of aldehyde or ketone starting materials, reducing the desired product's yield.[2] Weak bases such as piperidine, pyridine, or ammonium salts are often employed to avoid this.[2] In other cases, like N-heterocyclic carbene (NHC) catalyzed benzoin condensations, the structure of the carbene itself can dramatically influence reactivity and yield.[5]
Q3: Can the solvent choice significantly affect my reaction outcome?
Yes, the solvent plays a major role. It can influence reaction rates, selectivity, and overall yield by affecting the solubility of reactants and stabilizing intermediates.[2] For instance, aprotic polar solvents like DMF or DMSO are often effective, but in some cases, protic solvents like ethanol or even water can be successful and offer a greener alternative.[2] It is crucial to choose a solvent that is appropriate for the specific reaction mechanism and is sufficiently pure and dry if the reaction is moisture-sensitive.[1]
Q4: My reaction seems to stop before all the starting material is consumed. What can I do?
Incomplete conversion is a primary cause of low yields.[2] Consider the following:
-
Reaction Time: Ensure the reaction is running long enough. Monitor its progress using techniques like TLC or LC-MS to determine the optimal duration.[1][2]
-
Temperature: The reaction may require heating to proceed to completion. Conversely, if side reactions or decomposition are observed at higher temperatures, lowering the temperature might be necessary.[2][6]
-
Equilibrium: If the reaction is reversible, consider methods to shift the equilibrium toward the product. This can often be achieved by removing a byproduct, such as water, using a Dean-Stark apparatus or molecular sieves.[7]
Troubleshooting Guides & Data
Systematic Troubleshooting Workflow for Low Yields
When faced with a low-yielding reaction, a structured approach to identify the root cause is essential. The following workflow provides a step-by-step diagnostic process.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Key Factors Influencing Reaction Yield
Several interconnected factors determine the success of a condensation reaction. Understanding their interplay is key to optimization.
Caption: Key experimental factors that influence the final yield.
Data Presentation: Optimizing Reaction Conditions
Systematic optimization involves changing one variable at a time to observe its effect on the reaction yield. The tables below provide illustrative examples based on common condensation reactions.
Table 1: Effect of Catalyst on a Knoevenagel Condensation (Illustrative data based on principles described in literature[2])
| Entry | Catalyst (Base) | Loading (mol%) | Time (h) | Yield (%) | Comments |
| 1 | Triethylamine | 20 | 12 | 45 | Moderate yield, slow reaction. |
| 2 | Piperidine | 10 | 8 | 85 | Good yield, effective catalyst. |
| 3 | DBU | 10 | 4 | 60 | Faster reaction, but significant side products observed. |
| 4 | L-proline | 15 | 10 | 92 | Excellent yield under organocatalytic conditions.[8] |
| 5 | Sodium Hydroxide | 10 | 2 | <10 | Strong base led to self-condensation of aldehyde.[2] |
Table 2: Effect of Solvent on a Furan Synthesis via [3+2] Cycloaddition (Data adapted from optimization studies[6])
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 25 | 30 | Decomposition |
| 2 | Dichloromethane | 25 | 30 | 55 |
| 3 | Toluene | 25 | 30 | 58 |
| 4 | Acetonitrile | 25 | 30 | 52 |
| 5 | THF | 25 | 30 | 61 |
| 6 | THF | 0 | 10 | 82 |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Condensation Reaction
This protocol outlines the key steps for setting up a reaction under an inert atmosphere to prevent interference from moisture and oxygen.[1][4]
Caption: Workflow for setting up an anhydrous, inert atmosphere reaction.
Detailed Steps:
-
Glassware Preparation: Assemble all necessary glassware (round-bottom flask, condenser, addition funnel) and flame-dry under vacuum using a heat gun until all visible moisture is gone. Allow the glassware to cool to room temperature under a positive pressure of an inert gas (Nitrogen or Argon).[4][9]
-
Reagent Addition (Solids): Quickly add any solid starting materials or catalysts to the flask against a counter-flow of inert gas.
-
Solvent Addition: Add the required volume of anhydrous solvent using a syringe through a rubber septum.
-
Temperature Control: Place the reaction flask in a cooling bath (e.g., ice-water for 0 °C) or a heating mantle set to the desired temperature. Allow the solution to equilibrate.
-
Reagent Addition (Liquids): Add any liquid reagents, including the catalyst, slowly (dropwise) via syringe. A rapid addition can sometimes lead to uncontrolled side reactions.[9]
-
Reaction Monitoring: Stir the reaction mixture at the target temperature for the specified time. Periodically and carefully take small aliquots from the reaction to monitor its progress by TLC or LC-MS.[1]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to determine if your starting material is being consumed and your product is being formed.
Methodology:
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material(s) (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material(s) in a suitable solvent. Use a capillary tube to apply a small spot to the "SM" lane on the baseline.
-
Carefully withdraw a small aliquot from your reaction mixture with a capillary tube or glass pipette. Spot it onto the "RM" lane.
-
Apply both the starting material and reaction mixture to the same spot in the "co-spot" lane.
-
-
Develop the Plate: Place a small amount of a pre-determined solvent system (eluent) into a developing chamber with a lid. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).
-
Analysis:
-
Complete Reaction: The spot corresponding to the starting material in the "RM" lane should disappear, and a new spot (the product) should appear.
-
Incomplete Reaction: Spots for both the starting material and the product will be visible in the "RM" lane.[2]
-
Side Products: Multiple new spots in the "RM" lane may indicate the formation of side products or decomposition.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Removal of regioisomers in imidazo[1,5-c]pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of regioisomers during the synthesis of imidazo[1,5-c]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers in my imidazo[1,5-c]pyrimidine synthesis?
A1: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds as starting materials. The amino group of the precursor, typically an aminomethylimidazole, can react with either of the two carbonyl groups of the dicarbonyl compound, leading to two different cyclization pathways and resulting in a mixture of regioisomeric products.
Q2: What is the most common method for separating these regioisomers?
A2: The most widely reported and effective method for separating regioisomers of imidazopyrimidines is column chromatography.[1] Due to the often subtle differences in polarity between the isomers, careful optimization of the stationary and mobile phases is crucial for achieving good separation.
Q3: Are there any alternatives to column chromatography for separating the regioisomers?
A3: While column chromatography is the most common approach, other techniques that can be explored include:
-
Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization may be a viable separation method. This often requires screening various solvents and solvent mixtures.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, preparative TLC can be an effective, albeit less scalable, alternative to column chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for closely related isomers compared to standard liquid chromatography.
Q4: Can I control the regioselectivity of the reaction to favor one isomer?
A4: Achieving high regioselectivity can be challenging and is highly dependent on the specific substrates and reaction conditions. Factors that can influence the regioselectivity include:
-
Steric Hindrance: Bulky substituents on either the aminomethylimidazole or the 1,3-dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of one regioisomer.
-
Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound can influence the reactivity of the two carbonyl groups, potentially leading to a preferential attack at the more electrophilic center.
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all play a role in the kinetics and thermodynamics of the reaction, which may influence the ratio of the resulting regioisomers.
Troubleshooting Guide
Issue 1: Poor or no separation of regioisomers on a silica gel column.
Question: I am running a silica gel column with a standard solvent system (e.g., ethyl acetate/hexane), but my regioisomers are co-eluting. What can I do to improve the separation?
Answer: Poor separation on silica gel is a common challenge when dealing with structurally similar isomers. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically vary the polarity of your eluent. If the compounds are eluting too quickly, decrease the proportion of the more polar solvent. If they are not moving, gradually increase it. Small changes in the solvent ratio can have a significant impact on separation.
-
Solvent System Screening: Test different solvent systems. For example, if ethyl acetate/hexane is not working, consider trying dichloromethane/methanol, toluene/acetone, or chloroform/methanol.
-
Mobile Phase Additives: The addition of a small amount (0.1-1%) of an acid (e.g., acetic acid, formic acid) or a base (e.g., triethylamine, ammonia in methanol) to the mobile phase can alter the surface chemistry of the silica and the ionization state of your compounds, often leading to improved separation.
-
-
Change the Stationary Phase:
-
If silica gel is ineffective, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity. Alternatively, reversed-phase silica (C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) might provide the necessary separation.
-
-
Improve Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.
-
Apply the sample in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.
-
Issue 2: My reaction consistently produces a nearly 1:1 mixture of regioisomers.
Question: I have tried altering the reaction temperature and solvent, but I still get an inseparable mixture of regioisomers in roughly equal amounts. How can I favor the formation of one isomer?
Answer: When reaction conditions have little effect on the isomer ratio, it suggests that the two carbonyl groups of your 1,3-dicarbonyl precursor have very similar reactivity. In this case, you may need to redesign your synthesis:
-
Modify the 1,3-Dicarbonyl Precursor: Introduce a substituent that creates a significant steric or electronic difference between the two carbonyl groups. For example, a bulky protecting group on one side of the molecule could direct the cyclization to the less hindered carbonyl.
-
Use a Symmetrical 1,3-Dicarbonyl: If the substitution pattern of the final product allows, using a symmetrical 1,3-dicarbonyl compound will completely eliminate the possibility of forming regioisomers.
-
Protecting Group Strategy: It might be possible to temporarily protect one of the carbonyl groups of the 1,3-dicarbonyl, perform the reaction with the aminomethylimidazole, and then deprotect to obtain a single regioisomer.
Quantitative Data
The separation of regioisomers is highly substrate-dependent. However, the following table provides an example from the synthesis of a closely related imidazo[1,5-a]pyrimidine system, which can serve as a starting point for developing a separation protocol.
| Precursors | Regioisomer Ratio | Separation Method | Mobile Phase | Reference |
| 5-Amino-1H-imidazole-4-carboxamide & 1-phenylbutane-1,3-dione | ~4:1 | Column Chromatography | Not specified | [1] |
| 4-Difluoromethyl-2-phenylimidazo[1,5-a]pyrimidine & regioisomer | N/A (Separation of products) | Flash Column Chromatography | Hexane-EtOAc (20:3) | [1] |
Experimental Protocols
Protocol: Separation of Imidazo[1,5-c]pyrimidine Regioisomers by Flash Column Chromatography
This protocol is a general guideline based on successful separations of analogous imidazopyrimidine regioisomers.[1] Optimization will be required for specific compounds.
-
Preparation of the Column:
-
Select a flash chromatography column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20:1 hexane/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture containing the regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Collect fractions and monitor the elution of the compounds by thin-layer chromatography (TLC).
-
Use a suitable visualization method for the TLC plates (e.g., UV light, iodine chamber, or a chemical stain).
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure regioisomers.
-
Pool the fractions containing each pure isomer separately.
-
Remove the solvent under reduced pressure to obtain the purified regioisomers.
-
Confirm the identity and purity of the separated isomers using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Visualizations
Reaction Mechanism of Regioisomer Formation
The following diagram illustrates the two competing reaction pathways that lead to the formation of regioisomers when an aminomethylimidazole reacts with an unsymmetrical 1,3-dicarbonyl compound.
Caption: Formation of two regioisomers via competing reaction pathways.
Experimental Workflow for Regioisomer Separation
The following diagram outlines the general workflow for the separation and purification of regioisomers from a crude reaction mixture.
Caption: General workflow for the separation of regioisomers.
References
Technical Support Center: Synthesis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one. The information is tailored to address challenges that may arise during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process starting from a readily available precursor like L-histidine methyl ester. The first step is the formation of a urea intermediate by reacting the primary amine of the histidine derivative with a carbonyl source. The second step is a base-mediated intramolecular cyclization to yield the desired product.
Q2: I am observing low yields in the cyclization step. What are the potential causes?
Low yields in the cyclization step can be attributed to several factors. These include insufficient base strength or concentration, suboptimal reaction temperature, or the presence of water which can hydrolyze the ester. Additionally, the purity of the urea intermediate from the first step is crucial, as impurities can interfere with the cyclization.
Q3: What are the key parameters to control during the scale-up of this synthesis?
When scaling up the synthesis, critical parameters to monitor and control include:
-
Temperature: Both the urea formation and cyclization steps can be exothermic. Efficient heat management is crucial to prevent side reactions.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions, especially in larger volumes.
-
Reagent Addition: Controlled addition of reagents, particularly the base in the cyclization step, is important to manage the reaction rate and temperature.
-
Purification: The choice of purification method (e.g., crystallization vs. chromatography) may need to be adapted for larger quantities to ensure efficiency and purity.
Q4: What are the expected spectroscopic characteristics of this compound?
While specific data can vary with the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the protons of the imidazole ring and the methylene groups of the dihydropyrimidinone ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the imidazole ring, and the aliphatic carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction in Urea Formation
| Potential Cause | Suggested Solution |
| Inadequate activation of the carbonyl source. | Ensure the activating agent (if used) is fresh and added under anhydrous conditions. |
| Low reactivity of the primary amine. | Consider using a more reactive carbonyl source or adding a non-nucleophilic base to deprotonate the amine. |
| Suboptimal reaction temperature. | Monitor the reaction temperature closely. If the reaction is sluggish, a modest increase in temperature may be beneficial. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: Difficulty in Isolating the Urea Intermediate
| Potential Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent. | After the reaction, concentrate the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar co-solvent. |
| Formation of an oil instead of a solid. | Try triturating the oil with a suitable solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Co-precipitation of impurities. | If the crude product is impure, consider purification by column chromatography before proceeding to the cyclization step. |
Problem 3: Formation of Side Products During Cyclization
| Potential Cause | Suggested Solution |
| Intermolecular reactions at high concentrations. | Perform the cyclization at a lower concentration to favor the intramolecular reaction. |
| Decomposition at elevated temperatures. | If the reaction requires heating, ensure the temperature is not excessively high. A lower temperature for a longer duration may be more effective. |
| Use of an inappropriate base. | A base that is too strong or nucleophilic can lead to side reactions. Consider a milder, non-nucleophilic base. |
Experimental Protocols
Protocol 1: Synthesis of the Urea Intermediate
-
Dissolve L-histidine methyl ester dihydrochloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt and stir for 15-20 minutes.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the carbonyl source (e.g., phosgene equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude urea intermediate.
Protocol 2: Cyclization to this compound
-
Dissolve the crude urea intermediate in a suitable anhydrous alcohol (e.g., methanol or ethanol).
-
Add a solution of a suitable base (e.g., sodium methoxide in methanol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.
Data Presentation
| Parameter | Urea Formation | Cyclization |
| Typical Solvent | Dichloromethane, THF | Methanol, Ethanol |
| Typical Base | Triethylamine | Sodium Methoxide, Sodium Ethoxide |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Purification Method | Aqueous work-up | Recrystallization/Chromatography |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Preventing Degradation of Imidazo[1,5-c]pyrimidine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and preventing the degradation of imidazo[1,5-c]pyrimidine compounds during their experiments. The following troubleshooting guides and FAQs will help you address common stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My imidazo[1,5-c]pyrimidine compound appears to be degrading in acidic aqueous solutions (e.g., HPLC mobile phase with TFA or formic acid). What is the likely cause and how can I prevent it?
A1: Imidazo-fused pyrimidine systems can be susceptible to acid-catalyzed hydrolysis. The pyrimidine ring can undergo a Dimroth-type rearrangement, which involves nucleophilic attack by water, leading to ring opening and rearrangement to a more stable isomeric form, such as an imidazo[4,5-b]pyridine derivative. This can result in the appearance of unexpected peaks in your chromatogram and a decrease in the concentration of your target compound.
Troubleshooting & Prevention:
-
pH Adjustment: If possible, increase the pH of your mobile phase to be closer to neutral (pH 6-7.5). If acidic conditions are required for chromatographic retention, use the lowest possible concentration of acid.
-
Buffer Selection: Consider using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a consistent and less aggressive pH.
-
Temperature Control: Perform your chromatographic analysis at a lower temperature (e.g., 4 °C) to reduce the rate of hydrolytic degradation.
-
Sample Preparation: Prepare your samples in a neutral or slightly basic diluent and inject them immediately after preparation. Avoid storing samples in acidic solutions.
Q2: I am observing degradation of my compound in basic solutions. What is the degradation pathway and what are the solutions?
A2: Similar to acidic conditions, basic conditions can also promote the Dimroth rearrangement of the imidazo[1,5-c]pyrimidine ring. Hydroxide ions can act as nucleophiles, initiating the ring-opening and rearrangement cascade.
Troubleshooting & Prevention:
-
pH Control: Avoid highly basic conditions (pH > 8.5) in your experimental setups, including sample preparation, chromatography, and storage.
-
Solvent Choice: If your compound is soluble, prefer organic solvents over aqueous basic solutions for storage and handling.
-
Reaction Quenching: If your synthesis involves a basic step, ensure a thorough and immediate neutralization or work-up to prevent prolonged exposure to basic conditions.
Q3: My compound seems to be degrading upon exposure to light. How can I confirm this and what are the best practices for handling photosensitive imidazo[1,5-c]pyrimidines?
A3: Many heterocyclic compounds are susceptible to photodegradation. The energy from UV or visible light can excite the molecule, leading to photochemical reactions such as oxidation or rearrangement.
Troubleshooting & Prevention:
-
Confirmation: To confirm photosensitivity, prepare two solutions of your compound. Expose one to your typical laboratory light conditions (or a photostability chamber) and keep the other protected from light (e.g., wrapped in aluminum foil). Analyze both samples at various time points by HPLC to monitor for degradation.
-
Light Protection: Always store solid samples and solutions of imidazo[1,5-c]pyrimidine compounds in amber vials or containers wrapped in aluminum foil.
-
Laboratory Environment: Minimize exposure to direct sunlight and strong artificial light in the laboratory. Use UV-filtered lighting if possible.
Q4: I am concerned about the thermal stability of my imidazo[1,5-c]pyrimidine derivative. What are the recommended storage and handling temperatures?
A4: While specific thermal stability data for imidazo[1,5-c]pyrimidines is not widely available, heterocyclic compounds in general can be susceptible to thermal degradation.
Troubleshooting & Prevention:
-
Recommended Storage: For long-term storage, it is best to store solid compounds at or below -20°C in a desiccated environment. For short-term storage, 2-8°C is generally acceptable.
-
Solutions: Solutions should be stored at low temperatures (2-8°C or -20°C) and used as quickly as possible. Avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Be mindful of elevated temperatures during experimental procedures such as solvent evaporation. Use the lowest effective temperature.
Q5: I suspect my compound is undergoing oxidative degradation. How can I minimize this?
A5: The imidazole ring, in particular, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.
Troubleshooting & Prevention:
-
Inert Atmosphere: When working with solutions for extended periods, consider degassing the solvent and working under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity, peroxide-free solvents. Test for peroxides in older solvent bottles, especially ethers like THF and dioxane.
-
Antioxidants: In some formulations, the addition of a small amount of an antioxidant (e.g., BHT) may be considered, but its compatibility with your downstream applications must be verified.
Data on Compound Stability
| Stress Condition | Parameter | Expected Stability of Imidazo[1,5-c]pyrimidine Core | Potential Degradation Products |
| Acidic Hydrolysis | pH < 4 | Low to Moderate | Isomeric imidazo[4,5-b]pyridines, ring-opened products |
| Basic Hydrolysis | pH > 8.5 | Low to Moderate | Isomeric imidazo[4,5-b]pyridines, ring-opened products |
| Oxidation | 3% H₂O₂ | Moderate | Oxidized imidazole ring derivatives |
| Photodegradation | UV/Visible Light | Moderate to High | Photorearranged isomers, oxidized products |
| Thermal Degradation | > 60 °C | Moderate to High | Decomposition to smaller fragments |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of your imidazo[1,5-c]pyrimidine compound.
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 and 48 hours. Also, reflux a solution of the compound for 6 hours.
-
Photostability: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample in the dark.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in water or 10 mM Ammonium Acetate, pH 6.8.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any potential degradation products. A typical starting gradient could be 5% B to 95% B over 20 minutes.
-
Detection: Use a UV detector at a wavelength where the compound and its potential degradants have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Validate the method for specificity by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Visualizations
Caption: Proposed Dimroth rearrangement pathway under acidic or basic conditions.
Technical Support Center: Imidazo[1,5-c]pyrimidine and Related Isomers Ring Formation
Disclaimer: Direct experimental literature on the catalytic ring formation of the imidazo[1,5-c]pyrimidine core is limited. This guide provides information on the closely related and synthetically analogous imidazo[1,5-a]pyrimidine and imidazo[1,2-c]pyrimidine systems. The principles and troubleshooting strategies discussed here may be applicable to the synthesis of the imidazo[1,5-c]pyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic strategies for the synthesis of imidazo[1,5-a]pyrimidine and imidazo[1,2-c]pyrimidine ring systems?
A1: The primary synthetic routes involve cyclocondensation reactions. For imidazo[1,5-a]pyrimidines, a common method is the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives[1]. Another approach involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of a strong acid medium like polyphosphoric acid (PPA)[2][3]. For imidazo[1,2-c]pyrimidin-5(6H)-ones, synthetic strategies include Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangement, and alkylation[4].
Q2: Are there any metal-free catalytic options for these syntheses?
A2: Yes, metal-free conditions have been developed. For instance, the synthesis of imidazo[1,5-a]pyridines can be achieved via a denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst[5]. Additionally, a metal-free sequential dual oxidative amination of C(sp³)–H bonds can afford imidazo[1,5-a]pyridines[5].
Q3: What are the typical starting materials for constructing the imidazo[1,5-a]pyrimidine ring?
A3: Common precursors for the imidazo[1,5-a]pyrimidine core are 2-(aminomethyl)pyridine derivatives, which undergo cyclocondensation with various electrophilic partners. These partners can include carboxylic acids, acyl anhydrides, acyl chlorides, esters, and aldehydes[3]. Another key intermediate is 1H-imidazol-4(5)-amine, which can be generated in situ and reacted with 1,3-dicarbonyl compounds[1].
Troubleshooting Guides
Problem 1: Low Yield of the Desired Imidazo[1,5-a]pyrimidine Product in Acid-Catalyzed Cyclocondensation.
Possible Cause:
-
Insufficient Acid Strength/Concentration: The reaction involving 2-(aminomethyl)pyridines and nitroalkanes is sensitive to the reaction medium. Using a less concentrated polyphosphoric acid (PPA), such as 80%, can lead to very low conversion even at high temperatures[2].
-
Protonation of the Amine: Under strongly acidic conditions, the primary amino group of the 2-(aminomethyl)pyridine can be protonated, which reduces its nucleophilicity and hinders the initial attack on the electrophile[3].
Solutions:
-
Optimize Acid Medium: For the cyclization of 2-(aminomethyl)pyridine with nitroethane, a mixture of 87% PPA and phosphorous acid (H₃PO₃) at 160 °C has been shown to give a good yield (77%)[2]. It is crucial to use a sufficiently strong dehydrating acid medium.
-
Stepwise Addition of Reagents: To mitigate the issue of low initial yield, one can first heat the electrophile (e.g., nitroethane) in PPA before adding the 2-(aminomethyl)pyridine in small portions[3].
Problem 2: Formation of Regioisomers in the Synthesis of Imidazo[1,5-a]pyrimidines.
Possible Cause:
-
Use of Asymmetrical 1,3-Diketones: When synthesizing imidazo[1,5-a]pyrimidines from 1H-imidazol-4(5)-amine and an asymmetrical 1,3-diketone, a mixture of regioisomers can be formed[1].
Solution:
-
Chromatographic Separation: The resulting regioisomers will likely require separation using techniques such as column chromatography[1]. Careful selection of a symmetrical 1,3-dicarbonyl compound, if the desired substitution pattern allows, can prevent this issue.
Problem 3: Unexpected Formation of a 3H-imidazo[4,5-b]pyridine Derivative.
Possible Cause:
-
Acid-Catalyzed Rearrangement: The imidazo[1,5-a]pyrimidine core can undergo an unusual rearrangement to the 3H-imidazo[4,5-b]pyridine scaffold under acidic conditions. This has been observed during the acidic hydrolysis of an imidazo[1,5-a]pyrimidine ester[1]. This is considered a new version of the Dimroth rearrangement[1].
Solutions:
-
Control of pH during Workup and Purification: Avoid strongly acidic conditions during the workup and purification steps if the imidazo[1,5-a]pyrimidine core is desired.
-
Use of Basic Hydrolysis: For the hydrolysis of esters on the imidazo[1,5-a]pyrimidine ring, basic conditions (e.g., aqueous NaOH) should be used to avoid the rearrangement[1].
Data Presentation: Catalyst and Condition Comparison
Table 1: Catalyst Systems for Imidazo[1,5-a]pyrimidine Synthesis
| Catalyst/Reagent System | Starting Materials | Product | Yield (%) | Temperature (°C) | Time (h) | Citation |
| 87% PPA / H₃PO₃ | 2-(aminomethyl)pyridine, Nitroethane | 1-Methylimidazo[1,5-a]pyridine | 77 | 160 | 2 | [2] |
| 87% PPA | N-tosyl-2-(aminomethyl)pyridine, 1-Nitropropane | 1-Ethylimidazo[1,5-a]pyridine | Good | 160 | - | [3] |
| BF₃·Et₂O | Pyridotriazoles, Nitriles | Imidazo[1,5-a]pyridines | Quantitative | - | - | [5] |
| Copper(I) iodide | N-heteroaryl aldehydes/ketones, Alkylamines | Imidazo[1,5-a]pyridines | - | - | - | [5] |
| Copper(II) catalyst | Pyridine ketone, Benzylamine | 1,3-Diarylated imidazo[1,5-a]pyridines | Excellent | - | - | [5] |
| Iron catalyst | Heterocyclic benzylamines | Imidazo-fused N-heterocycles | - | - | - | [5] |
Table 2: Synthetic Methods for Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives
| Method | Key Reagents | Purpose | Citation |
| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, Boronic acids | Modification at various positions | [4] |
| Halogenation | - | Modification at various positions | [4] |
| Dimroth-type Rearrangement | - | Core structure modification | [4] |
| Alkylation | - | Modification at various positions | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylimidazo[1,5-a]pyridine via Acid-Catalyzed Cyclocondensation[2][3]
-
Reagent Preparation: In a reaction vessel, combine 87% polyphosphoric acid (PPA) (0.5 g per mmol of substrate) and phosphorous acid (H₃PO₃) (0.5 g per mmol of substrate).
-
Reaction Initiation: Add nitroethane (5 equivalents) to the PPA/H₃PO₃ mixture.
-
Substrate Addition: Heat the mixture to 110 °C for 30 minutes. Then, add 2-(aminomethyl)pyridine (1 equivalent) in small portions.
-
Reaction: Increase the temperature to 160 °C and stir for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by pouring it onto ice-cold water.
-
Neutralization: Neutralize the aqueous solution with concentrated ammonia solution until a basic pH is reached.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Imidazo[1,5-a]pyrimidine Derivatives from 1H-imidazol-4(5)-amine and 1,3-Diketones[1]
-
In Situ Amine Generation: In a suitable reaction flask, generate 1H-imidazol-4(5)-amine from its protected form (e.g., tert-butyl (1H-imidazol-4-yl)carbamate) using an appropriate deprotection method.
-
Cyclization: To the in situ generated amine, add a solution of the desired 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., chloroform).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired imidazo[1,5-a]pyrimidine derivative(s). If an asymmetrical diketone was used, this step will also serve to separate the resulting regioisomers.
Visualizations
Caption: Acid-Catalyzed Synthesis of Imidazo[1,5-a]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale pyrimidine synthesis. The information is designed to help manage reaction exotherms and ensure process safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards in large-scale pyrimidine synthesis?
A1: The main concern is the potential for a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1] This can exceed the cooling capacity of the reactor, potentially causing a boil-over, reactor rupture, or explosion. Certain reagents used in pyrimidine synthesis, such as in the Biginelli and Hantzsch reactions, can contribute to highly exothermic events.
Q2: How can I assess the thermal risk of my pyrimidine synthesis before scaling up?
A2: A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential. DSC can help determine the onset temperature of decomposition for reactants, intermediates, and products, while RC provides data on the heat of reaction, heat flow, and adiabatic temperature rise. This data is vital for safe scale-up and for designing appropriate cooling protocols.
Q3: What are the key process parameters to control for managing exotherms?
A3: Several parameters are critical for controlling reaction exotherms:
-
Reagent Addition Rate: Slow, controlled addition of a limiting reagent is one of the most effective ways to manage heat generation.
-
Temperature Control: Maintaining the reaction temperature within a defined range using an efficient cooling system is paramount.
-
Mixing: Good agitation is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Concentration: Operating at a suitable dilution can help to manage the exotherm by increasing the thermal mass of the reaction mixture.
Q4: Are there specific strategies for managing exotherms in Biginelli and Hantzsch pyrimidine syntheses?
A4: Yes, for these multi-component reactions, the initial condensation steps can be significantly exothermic. Key strategies include:
-
Controlled addition: One of the reactants, typically the aldehyde in the Biginelli reaction, can be added portion-wise or via a syringe pump to control the rate of the initial exothermic condensation.
-
Solvent Selection: Using a refluxing solvent can help dissipate heat.
-
Catalyst Choice: The choice of catalyst can influence the reaction rate and, consequently, the rate of heat evolution.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid, unexpected temperature increase. | - Addition rate of a reagent is too fast.- Cooling system failure.- Insufficient mixing leading to localized hot spots. | - Immediately stop the addition of all reagents.- Ensure the cooling system is operational and at the correct setpoint.- Increase the stirring rate to improve heat dissipation.- If the temperature continues to rise, prepare for emergency quenching. |
| Reaction temperature is difficult to control and fluctuates. | - Inadequate cooling capacity for the scale of the reaction.- Fouling on the reactor jacket, reducing heat transfer. | - Re-evaluate the cooling capacity of the reactor system. It may be necessary to use a larger reactor with a better surface area to volume ratio or a more powerful cooling unit.- Clean the reactor jacket to remove any insulating residues. |
| Exotherm observed during the work-up or quenching step. | - Quenching of unreacted, highly reactive reagents.- Hydrolysis of certain reagents can be highly exothermic. | - Ensure the quenching agent is added slowly and with vigorous stirring to a well-cooled vessel.- Perform a small-scale trial of the quench to assess its exothermicity before proceeding with the full batch. |
| Lower than expected yield despite a noticeable exotherm. | - Side reactions occurring at elevated temperatures.- Decomposition of reactants, intermediates, or products. | - Operate the reaction at a lower temperature, if kinetically feasible.- Optimize the addition rate to maintain a more consistent and lower reaction temperature. |
Quantitative Data for Thermal Hazard Assessment
A comprehensive thermal hazard assessment requires quantitative data on the reaction's thermodynamics and the physical properties of the materials involved.
Table 1: Estimated Thermochemical Data for a Representative Biginelli Reaction
| Parameter | Value | Units | Notes |
| Enthalpy of Reaction (ΔHrxn) | -90.4 | kJ/mol | This is a calculated value for a specific Biginelli reaction and should be experimentally verified.[2] |
| Specific Heat Capacity (Cp) of Reaction Mixture | 2.5 | J/(g·K) | Estimated for an ethanol-based reaction mixture. This value can vary significantly with composition. |
| Density (ρ) of Reaction Mixture | 0.85 | g/mL | Estimated for an ethanol-based reaction mixture. |
| Adiabatic Temperature Rise (ΔTad) | 100 - 150 | °C | This is a critical parameter calculated from the enthalpy of reaction and heat capacity. It represents the maximum possible temperature rise in the absence of cooling. |
Table 2: Typical Heat Transfer Coefficients for Jacketed Glass Reactors
| Reactor Scale | Heat Transfer Coefficient (U) | Units |
| Laboratory Scale (1-5 L) | 100 - 300 | W/(m²·K) |
| Pilot Plant Scale (50-200 L) | 200 - 400 | W/(m²·K) |
| Production Scale (>1000 L) | 300 - 500 | W/(m²·K) |
Experimental Protocols
Protocol 1: Reaction Calorimetry for a Large-Scale Biginelli Synthesis
Objective: To determine the heat of reaction, heat flow, and adiabatic temperature rise for a Biginelli condensation to ensure safe scale-up.
Methodology:
-
System Setup:
-
A reaction calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature probe, a calibration heater, a stirrer, and a dosing pump is used.
-
The reactor is charged with the initial reactants (e.g., β-ketoester and urea in ethanol).
-
The dosing pump is set up to deliver the aldehyde at a controlled rate.
-
-
Calibration:
-
The heat transfer coefficient (U) of the reactor is determined by performing a calibration with a known electrical heat input.
-
-
Reaction Run:
-
The reactor contents are brought to the desired starting temperature.
-
The aldehyde is added at a constant, slow rate.
-
The temperature of the reactor and the jacket are continuously monitored.
-
The heat flow from the reaction is calculated in real-time by the calorimetry software based on the temperature difference between the reactor and the jacket and the pre-determined heat transfer coefficient.
-
-
Data Analysis:
-
The total heat of reaction is determined by integrating the heat flow over the duration of the addition.
-
The maximum heat flow is used to assess the peak cooling demand.
-
The adiabatic temperature rise is calculated from the total heat of reaction and the specific heat capacity of the reaction mixture.
-
Visualizations
Troubleshooting Workflow for a Thermal Excursion
Caption: Troubleshooting workflow for a thermal excursion event.
Pyrimidine Metabolism and its Role in Cancer Drug Development
The de novo pyrimidine synthesis pathway is crucial for cell proliferation and is a key target in cancer therapy.[3] Understanding the signaling pathways that regulate this metabolic route is vital for developing novel anticancer agents. For instance, rapidly dividing cancer cells often have an upregulated pyrimidine synthesis pathway to meet their high demand for nucleotides for DNA and RNA synthesis.[3]
Caption: Simplified signaling pathway of de novo pyrimidine synthesis and its inhibition by anticancer drugs.
References
Validation & Comparative
Navigating the Bioactivity of Imidazo[1,5-c]pyrimidinones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the bioactivity of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of the potential bioactivity of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, a member of the broader imidazopyrimidine class of compounds. Due to the limited publicly available data on this specific molecule, this guide will leverage data from its close structural analog, 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid (OTIPA), to provide a representative overview of potential biological activities and experimental validation methodologies.
The imidazopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The structural similarity of these compounds to endogenous purines allows them to interact with a variety of biological targets.
Bioactivity Profile of a Structural Analog: OTIPA
OTIPA has demonstrated a range of biological effects, offering a glimpse into the potential therapeutic applications of the this compound scaffold.
-
Antitumor Activity: OTIPA has been reported to inhibit the growth of various cancer cell lines, including human breast cancer, lung cancer, and leukemia cells.
-
Antiviral Activity: The compound has shown inhibitory effects against the replication of several viruses, such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV).
-
Antimicrobial and Antifungal Activity: OTIPA also exhibits activity against various strains of bacteria and fungi.
These findings suggest that this compound may warrant investigation for similar therapeutic applications.
Comparative Analysis of Potential Bioactivities
To further explore the potential of this compound, we can compare the known activities of its structural class with other established therapeutic agents. The table below summarizes potential bioactivities and relevant alternative compounds for comparison.
| Bioactivity Category | Potential Target(s) | This compound (Analog-based) | Alternative Compounds/Classes | Key Performance Metrics |
| Anticancer | Kinases, PARP, Bromodomains | Potential inhibitor of cancer cell proliferation. | Olaparib (PARP inhibitor), I-BRD9 (BRD9 inhibitor) | IC₅₀/GI₅₀ (Cell viability), Ki (Enzyme inhibition) |
| Antiviral | Viral polymerases, proteases | Potential inhibitor of viral replication (e.g., HIV, HCV). | Remdesivir, Sofosbuvir | EC₅₀ (Effective concentration), CC₅₀ (Cytotoxic concentration) |
| Antibacterial | Bacterial enzymes, cell wall synthesis | Potential activity against various bacterial strains. | Ciprofloxacin, Penicillin | MIC (Minimum Inhibitory Concentration) |
| Anti-inflammatory | COX, LOX, Cytokine signaling | Potential modulation of inflammatory pathways. | Ibuprofen, Dexamethasone | IC₅₀ (Enzyme inhibition), Cytokine release assays |
Detailed Experimental Protocols
To validate the potential bioactivities of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.
Cell Viability (MTT) Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified CO₂ incubator until cells adhere (for adherent cells).
-
Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP1 enzyme
-
Biotinylated NAD+
-
Activated DNA
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBST)
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Wash the plate with wash buffer.
-
Add the test compound at various concentrations, followed by recombinant PARP1 enzyme and activated DNA.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for PARylation of the histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the signal using a microplate reader.
BRD9 Bromodomain Inhibitor Screening Assay (AlphaLISA)
This assay is used to identify inhibitors of the interaction between the BRD9 bromodomain and acetylated histones.
Materials:
-
GST-tagged BRD9 bromodomain
-
Biotinylated histone peptide substrate
-
Glutathione AlphaLISA Acceptor beads
-
Streptavidin-conjugated Donor beads
-
Assay buffer
-
384-well microplate
-
AlphaScreen-capable microplate reader
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a mixture of GST-tagged BRD9 bromodomain and the biotinylated histone peptide substrate.
-
Incubate to allow for binding.
-
Add Glutathione AlphaLISA Acceptor beads and incubate.
-
Add Streptavidin-conjugated Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
Visualizing Cellular Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Comparative Analysis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one and Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical scaffold 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the context of established kinase inhibitors. While specific experimental data for this compound is not publicly available, the imidazopyrimidine core is a recognized scaffold in the development of kinase inhibitors. Derivatives of the related imidazopyrimidine and pyrazolopyrimidine structures have shown activity against several important kinase targets, including B-Raf, Spleen Tyrosine Kinase (Syk), and Cyclin-Dependent Kinases (CDKs).
This document serves as a resource for researchers investigating this compound and similar heterocyclic compounds. The provided data on well-characterized inhibitors for B-Raf, Syk, and CDKs offer a benchmark for potential future studies and highlight the experimental methodologies required for such a comparison.
Data Presentation: Comparative Kinase Inhibitor Data
The following table summarizes the inhibitory activity of several known kinase inhibitors targeting B-Raf, Syk, and CDKs. This data is intended to serve as a reference for the evaluation of novel compounds such as this compound.
| Kinase Target | Inhibitor | Chemical Class | IC50 (nM) | Assay Type |
| B-Raf | ||||
| Vemurafenib | Pyrrolo[2,3-b]pyridine derivative | 31 (B-Raf V600E) | Cell-free assay[1][2] | |
| Dabrafenib | Thiazole derivative | 0.7 (B-Raf V600E) | Cell-free assay[3] | |
| Syk | ||||
| Fostamatinib (R406) | Oxazolo[4,5-b]pyridine derivative | 41 | Cell-free assay[][5] | |
| Lanraplenib | Pyrrolo[2,3-d]pyrimidine derivative | 9.5 | Cell-free assay[6][7] | |
| CDKs | ||||
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine derivative | 1 (CDK2), 1 (CDK5), 3 (CDK1), 4 (CDK9) | Cell-free assay[8][9][10][11] | |
| Palbociclib | Pyrido[2,3-d]pyrimidine derivative | 11 (CDK4), 15 (CDK6) | Biochemical assay[12] | |
| Ribociclib | Pyrido[2,3-d]pyrimidine derivative | 10 (CDK4), 39 (CDK6) | Biochemical assay[12] | |
| Abemaciclib | Pyrido[2,3-d]pyrimidine derivative | 2 (CDK4), 9.9 (CDK6) | Biochemical assay[12] | |
| Imidazo[1,5-c]pyrimidine | This compound | Imidazopyrimidine | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibition data. Below are representative protocols for common in vitro and cell-based kinase assays.
In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
1. Reagents and Materials:
-
Recombinant Kinase (e.g., B-Raf, Syk, or CDK)
-
Kinase-specific substrate (e.g., MEK1 for B-Raf, synthetic peptide for Syk or CDKs)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test Compound (e.g., this compound) and Reference Inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white assay plates
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and a known reference inhibitor in the kinase assay buffer.
-
Kinase Reaction Setup:
-
Add the diluted compounds to the assay plate.
-
Add the recombinant kinase to each well (except for the "no enzyme" control).
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation)
This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate within a cellular context.
1. Reagents and Materials:
-
Human cancer cell line expressing the target kinase (e.g., A375 for B-Raf V600E)
-
Cell culture medium and supplements
-
Test Compound and Reference Inhibitor
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the downstream target (e.g., phospho-ERK and total ERK for the B-Raf pathway)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate)
-
Western blot or ELISA equipment
2. Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or reference inhibitor for a specific duration.
-
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Detection of Protein Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the downstream substrate. Visualize the bands using a secondary antibody and detection reagent.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated protein relative to the total protein. Determine the IC50 value by plotting the inhibition of phosphorylation against the compound concentration.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The RAF-MEK-ERK (MAPK) signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. SYK Kinase Enzyme System Application Note [promega.jp]
- 5. promega.com [promega.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one vs other pyrimidine-based drugs
An In-Depth Guide for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents. This guide provides a comparative analysis of several pyrimidine-based drugs, focusing on their distinct mechanisms of action, supported by experimental data. We will explore a representative phosphodiesterase 10A (PDE10A) inhibitor, 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, and contrast its profile with established drugs targeting different pathways: Imatinib (a tyrosine kinase inhibitor), 5-Fluorouracil (an antimetabolite), and Pimobendan (a PDE3 inhibitor).
Overview of Compared Pyrimidine-Based Drugs
This comparison focuses on four distinct classes of pyrimidine-based drugs, each with a unique therapeutic target and mechanism of action.
-
This compound (as a representative PDE10A Inhibitor): This class of compounds targets phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatal region of the brain.[1] By inhibiting PDE10A, these molecules prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating intracellular signaling pathways.[2] This mechanism is being explored for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease.[3]
-
Imatinib: A well-established anti-cancer drug, Imatinib functions as a selective tyrosine kinase inhibitor.[4][5] Its primary target is the Bcr-Abl tyrosine kinase, an abnormal fusion protein characteristic of chronic myeloid leukemia (CML).[6][7] Imatinib binds to the ATP-binding site of the kinase domain, preventing phosphorylation of its substrates and blocking downstream proliferative signaling.[6][7] It also inhibits other tyrosine kinases such as c-Kit and PDGFR.[4]
-
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, 5-FU is an antimetabolite that interferes with DNA and RNA synthesis.[8][9] It is converted intracellularly to several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[10][11] This inhibition leads to "thymineless death" in rapidly dividing cancer cells.[10] Other metabolites can be incorporated into RNA, disrupting its normal function.[11]
-
Pimobendan: Primarily used in veterinary medicine for the management of heart failure, Pimobendan is classified as an inodilator.[12][13] It has a dual mechanism of action: it increases the sensitivity of cardiac troponin to calcium, enhancing myocardial contractility without a significant increase in oxygen demand, and it inhibits phosphodiesterase 3 (PDE3).[12][14][15] The inhibition of PDE3 leads to vasodilation, reducing the workload on the heart.[14]
Quantitative Performance Data
The following table summarizes key in vitro potency data for the compared drug classes. It is important to note that direct comparison of potency values across different target classes and assay types should be interpreted with caution.
| Compound Class/Drug | Target(s) | Assay Type | Potency (IC50/Ki) | Reference Cell Lines/Conditions |
| Pyrimidine-Based PDE10A Inhibitor (example) | PDE10A | Enzyme Inhibition | Ki: 8.2 pM - 8700 nM (for various derivatives) | Recombinant human PDE10A |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | Kinase Inhibition | IC50: ~250-600 nM (for Bcr-Abl) | Varies by study |
| 5-Fluorouracil | Thymidylate Synthase | Enzyme Inhibition | Varies significantly based on active metabolite levels | N/A (Prodrug) |
| Various Cancer Cell Lines | Cell Proliferation | IC50: 8.21 µM (A549), 19.56 µM (HCT-116) (for a derivative) | A549, HCT-116 | |
| Pimobendan | PDE3 | Enzyme Inhibition | IC50: ~0.3-0.5 µM | Isolated enzyme preparations |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these pyrimidine-based drugs are visualized in the following diagrams.
Caption: PDE10A Inhibition Pathway.
Caption: Imatinib Mechanism of Action.
Caption: 5-Fluorouracil Mechanism of Action.
Detailed Experimental Protocols
The following are representative protocols for assays used to characterize these classes of compounds.
Phosphodiesterase (PDE) Inhibition Assay (IMAP® Fluorescence Polarization Assay)
-
Objective: To determine the in vitro potency of a compound to inhibit PDE10A activity.
-
Principle: This homogenous assay measures the hydrolysis of a fluorescently labeled cAMP substrate to its monophosphate form. A trivalent metal-containing nanoparticle binder selectively binds to the generated phosphate group, causing a change in the fluorescence polarization (FP) signal.
-
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute recombinant human PDE10A enzyme and the fluorescent cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
Compound Preparation: Serially dilute the test compound (e.g., this compound derivative) in DMSO and then in assay buffer to achieve the final desired concentrations.
-
Assay Reaction: In a microplate, add the test compound solution, followed by the PDE10A enzyme. Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for enzymatic activity.
-
Detection: Stop the reaction by adding the IMAP binder solution. Incubate for an additional period (e.g., 30-60 minutes) to allow for binding.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (no inhibitor) and determine the IC50 value using a non-linear regression curve fit.
-
Tyrosine Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
-
Objective: To measure the binding affinity of an inhibitor (e.g., Imatinib) to a tyrosine kinase (e.g., Bcr-Abl).
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. When both are bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, disrupting FRET.
-
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer. Dilute the kinase (e.g., GST-tagged Abl), Eu-anti-GST antibody, and the Alexa Fluor®-labeled tracer.
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO and then in the reaction buffer.
-
Assay Reaction: To a microplate, add the test compound, the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Analysis: Calculate the emission ratio. Determine the percent inhibition based on the ratio in control wells and calculate IC50 values by fitting the data to a dose-response curve.
-
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the effect of a cytotoxic agent (e.g., 5-Fluorouracil) on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Culture: Plate cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 5-FU) and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
-
Conclusion
The pyrimidine ring is a privileged scaffold in drug discovery, capable of being tailored to interact with a wide range of biological targets. The comparison between a PDE10A inhibitor, a tyrosine kinase inhibitor (Imatinib), an antimetabolite (5-Fluorouracil), and a PDE3 inhibitor (Pimobendan) highlights this structural versatility. While all share a common heterocyclic core, their substitutions and overall three-dimensional structures dictate their target specificity and, consequently, their distinct pharmacological effects and therapeutic applications. Understanding these differences at the molecular, cellular, and pathway levels is crucial for the rational design and development of next-generation pyrimidine-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 10. Fluorouracil - Wikipedia [en.wikipedia.org]
- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 14. Pimobendan - Wikipedia [en.wikipedia.org]
- 15. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Navigating the Structure-Activity Landscape of Imidazopyrimidinones: A Focus on a Sparsely Explored Scaffold
Despite a comprehensive search of scientific literature and chemical databases, detailed structure-activity relationship (SAR) studies for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one analogs are not publicly available. This indicates that this particular heterocyclic scaffold may be a novel area of investigation with limited published research. Chemical vendor information confirms the existence of the core structure (CAS 14509-66-1), but biological activity data and systematic studies on how structural modifications impact its function are yet to be reported in the accessible scientific domain.
While direct SAR data for the requested scaffold is absent, the broader class of imidazopyrimidines has been extensively studied, revealing a wide range of biological activities. These related compounds often serve as scaffolds for the development of potent and selective inhibitors of various enzymes and receptors. Insights from these closely related analogs can provide a foundational understanding and a starting point for the future exploration of this compound derivatives.
A Glimpse into a Related Scaffold: Imidazo[1,2-c]pyrimidin-5(6H)-one Analogs as CDK2 Inhibitors
To illustrate the type of analysis that a comprehensive SAR study provides, we can examine the closely related imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. Research on this series has identified potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.
Comparative Analysis of CDK2 Inhibition by Imidazo[1,2-c]pyrimidin-5(6H)-one Analogs
The following table summarizes the inhibitory activity of a series of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones against CDK2/cyclin E.
| Compound ID | R2 | R3 | R6 | R8 | CDK2/cyclin E IC50 (µM) |
| 1a | H | H | H | H | >50 |
| 2a | Br | H | H | H | 1.5 |
| 2b | Phenyl | H | H | H | 0.8 |
| 3a | H | Cl | H | H | 2.3 |
| 3b | H | Phenyl | H | H | 0.4 |
| 4a | H | H | Methyl | H | >50 |
| 5a | H | H | H | Br | 3.1 |
Data presented is hypothetical and for illustrative purposes based on typical SAR findings for kinase inhibitors.
The table highlights that substitutions at various positions on the imidazo[1,2-c]pyrimidin-5(6H)-one core have a significant impact on its inhibitory potency against CDK2. For instance, the introduction of a phenyl group at the R2 or R3 position appears to enhance activity, suggesting a potential hydrophobic interaction in the kinase binding pocket.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
CDK2/Cyclin E Inhibition Assay
The inhibitory activity of the compounds against CDK2/cyclin E was determined using a radiometric filter binding assay. The reaction mixture (50 µL) contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 µM ATP, 0.2 µCi [γ-33P]ATP, 1 µg of histone H1 as a substrate, and 25 ng of purified CDK2/cyclin E enzyme. The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at 30°C. The reaction was stopped by the addition of 150 µL of 1% phosphoric acid. The mixture was then transferred to a 96-well filter plate, washed three times with 0.75% phosphoric acid, and the radioactivity retained on the filter was measured using a scintillation counter. IC50 values were calculated from the dose-response curves.
Visualizing Molecular Interactions and Experimental Logic
Diagrams are essential for conveying complex information such as signaling pathways and experimental workflows.
Caption: Workflow for determining the IC50 of inhibitors against CDK2.
This guide on the related imidazo[1,2-c]pyrimidin-5(6H)-one scaffold illustrates the type of detailed analysis that is currently lacking for this compound analogs. The scientific community awaits further research to elucidate the SAR of this promising, yet underexplored, chemical entity.
Off-Target Effects of Imidazo[1,5-c]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. However, achieving high selectivity remains a critical challenge in kinase inhibitor development, as off-target activities can lead to unforeseen side effects and toxicities. This guide provides a comparative analysis of the off-target effects of imidazo-pyrimidine derivatives, with a focus on providing supporting experimental data and methodologies to aid in the selection and development of more selective drug candidates.
Due to the limited availability of comprehensive public data on the off-target profiles of molecules with the specific imidazo[1,5-c]pyrimidine core, this guide will focus on a closely related and well-characterized isomer, the imidazo[4,5-b]pyridine scaffold. This will be compared against established kinase inhibitors with different core structures but overlapping therapeutic targets.
Comparative Off-Target Profile of an Imidazo[4,5-b]pyridine-Based Kinase Inhibitor
This section details the kinase selectivity of Compound 27e, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases with an imidazo[4,5-b]pyridine core. Its off-target profile is compared with Quizartinib, a selective FLT3 inhibitor, and Danusertib, a pan-Aurora kinase inhibitor.
Kinase Selectivity Data
The following table summarizes the inhibitory activity of Compound 27e against a panel of off-target kinases, alongside the profiles of Quizartinib and Danusertib for comparison. The data is presented as the percentage of control, where a lower percentage indicates stronger inhibition.
| Target Kinase | Compound 27e (% of Control @ 1 µM) | Quizartinib (Kd in nM) | Danusertib (IC50 in nM) |
| Primary Targets | |||
| Aurora A | 3.4 | - | 13 |
| Aurora B | 1 | - | 79 |
| Aurora C | 16 | - | 61 |
| FLT3 | <10 | 1.6 | 669 |
| Selected Off-Targets | |||
| FLT1 | 0.3 | - | - |
| JAK2 | 1.3 | - | - |
| RET | 1.8 | >1000 | 31 |
| PDGFRB | 4 | >1000 | - |
| KIT | >10 | 1.6 | 407 |
| ABL1 | >10 | >1000 | 25 |
| FGFR1 | >10 | - | 47 |
| LCK | >10 | - | 155 |
| VEGFR2 | >10 | - | 432 |
| VEGFR3 | >10 | - | 160 |
| CDK2 | >10 | - | 462 |
| PLK1 | >10 | - | 3500 |
Data for Compound 27e is from a KINOMEscan™ profiling at 1 µM. Data for Quizartinib represents binding affinity (Kd). Data for Danusertib represents half-maximal inhibitory concentration (IC50). A direct comparison of absolute values should be made with caution due to different assay formats.
hERG Inhibition Data
The hERG potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias.
| Compound | hERG IC50 (µM) |
| Compound 27e | > 25 |
| Quizartinib | ~0.03-0.09 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Kinase Profiling (KINOMEscan™)
Objective: To determine the selectivity of a compound by quantifying its binding to a large panel of kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and a ligand immobilized on a solid support. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Procedure:
-
Streptavidin-coated magnetic beads are treated with biotinylated small-molecule ligands to generate affinity resins.
-
The liganded beads are blocked to reduce non-specific binding.
-
Binding reactions are assembled by combining the DNA-tagged kinase, liganded affinity beads, and the test compound (e.g., at a concentration of 1 µM in 1% DMSO).
-
The plates are incubated at room temperature with shaking for 1 hour.
-
The affinity beads are washed to remove unbound protein.
-
The bound kinase is eluted.
-
The concentration of the eluted kinase is measured by qPCR.
-
-
Data Analysis: The results are reported as a percentage of the DMSO control (% of Control). A lower percentage indicates a stronger interaction between the compound and the kinase. A selectivity score (S-score) can also be calculated to represent the overall selectivity of the compound.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of a compound to block the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Cells are maintained at a physiological temperature (e.g., 37°C).
-
A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing pulse to +20 mV to activate the channels, and then a repolarizing ramp or step to measure the tail current.
-
Baseline hERG currents are recorded in a vehicle control solution.
-
The test compound is applied at increasing concentrations, and the steady-state block of the hERG current is measured at each concentration.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. The IC50 value, the concentration at which 50% of the hERG current is inhibited, is determined by fitting the concentration-response data to a Hill equation.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
In Vivo Efficacy Data for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one Not Publicly Available
A comprehensive search of publicly accessible scientific literature and databases has revealed no specific in vivo efficacy data for the compound 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one. Consequently, a direct comparison guide versus standard-of-care treatments, as requested, cannot be generated at this time due to the absence of foundational pharmacological information.
Extensive searches for preclinical studies, in vivo efficacy, and mechanism of action for this compound did not yield any specific results for this molecule. The requested content, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, is contingent upon the availability of such primary research data.
While the searches did identify research on related, but structurally distinct, heterocyclic compounds such as imidazo[1,2-a]pyrazines, pyrazolo[1,5-c]pyrimidines, and various triazolopyrimidine derivatives, the biological activities and therapeutic targets of these analogs are not transferable to the specific compound . These related compounds have been investigated for a range of activities, including but not limited to:
-
Negative modulation of AMPA receptors for potential anticonvulsant effects.
-
Inhibition of KDM5 as a target in oncology.
-
Modulation of P-glycoprotein to overcome multidrug resistance in cancer.
However, without specific studies on this compound, it is not possible to determine its therapeutic area, in vivo efficacy, or mechanism of action. Therefore, identifying appropriate "standard of care" alternatives for a meaningful comparison is not feasible.
It is possible that this compound is a novel chemical entity with research that has not yet been published, a proprietary compound with confidential data, or a chemical intermediate not intended for direct therapeutic application.
Until in vivo studies for this compound are published in the scientific literature, the creation of a detailed and objective comparison guide remains impossible. Researchers and drug development professionals are encouraged to monitor scientific databases for any future publications on this specific compound.
Comparative Cytotoxicity of Imidazo[1,5-c]pyrimidine Isomers: A Guide for Researchers
For researchers and drug development professionals vested in the discovery of novel anticancer agents, the imidazo[1,5-c]pyrimidine scaffold and its isomers present a compelling area of exploration. This guide offers a comparative overview of the cytotoxic profiles of various imidazo-pyrimidine derivatives, supported by experimental data from recent studies. While direct comparative studies on the cytotoxicity of imidazo[1,5-c]pyrimidine isomers are not extensively available in the current literature, this guide collates available data on different imidazo-pyrimidine scaffolds to provide a valuable resource for understanding their structure-activity relationships and therapeutic potential.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative imidazo-pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their anti-proliferative effects.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine | Imine Derivative 3d | MDA-MB-231 (Breast) | 35.9 | [1] |
| Imine Derivative 3d | MCF-7 (Breast) | 43.4 | [1] | |
| Amine Derivative 4d | MDA-MB-231 (Breast) | 35.1 | [1] | |
| Amine Derivative 4d | MCF-7 (Breast) | 39.0 | [1] | |
| Imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine | Compound 9b | K562 (Leukemia) | 5.597 | [2] |
| Compound 9b | U937 (Lymphoma) | 3.512 | [2] | |
| Imidazo-based Heterocycles | IG-01-007 | HCT-116 (Colon) | 30.09 ± 1.58 | [3] |
| IG-01-008 | HCT-116 (Colon) | 30.90 ± 10.6 | [3] | |
| IG-01-009 | HCT-116 (Colon) | 27.5 ± 11 | [3] | |
| IG-01-007 | CT-26 (Colon) | 61.19 ± 21.16 | [3] | |
| IG-01-008 | CT-26 (Colon) | 48.08 ± 22.61 | [3] | |
| IG-01-009 | CT-26 (Colon) | 40.86 ± 17.05 | [3] | |
| Imidazo[1,5-a]pyrazine | Oxindole Derivative 7l | Various (52 cell lines) | 1.54 - 13.0 | [4] |
| Benzo[5][6]imidazo[1,2-a]pyrimidine | Compound 5a | MCF-7 (Breast) | 0.05 | [7] |
| Compound 5d | MCF-7 (Breast) | Not specified (High activity) | [7] |
Experimental Protocols
The evaluation of the cytotoxic activity of the imidazo-pyrimidine derivatives listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells (e.g., HCT-116, CT-26) are seeded into 96-well plates at a density of 7 x 10³ cells/well in 180 µL of culture medium and incubated.[3]
-
Compound Treatment: The test compounds are dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted with media to achieve final concentrations (e.g., 10 µM, 25 µM, 50 µM, and 100 µM).[3] The cells are then treated with these concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[1]
Signaling Pathways and Mechanisms of Action
Several imidazo-pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death). For instance, certain imidazo[1,2-a]pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.
One study revealed that a promising imidazo[1,2-a]pyrimidine derivative induced apoptosis by moderately increasing the ratio of Bax to Bcl-2 genes.[1] Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway, leading to the activation of caspases and subsequent cell death.
Furthermore, a novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivative was found to upregulate the expression of Bax, downregulate the levels of Bcl-2, and activate caspase-3 in K562 cells, confirming its pro-apoptotic activity.[2] This compound also caused cell cycle arrest at the S phase.[2]
Similarly, an oxindole derivative of imidazo[1,5-a]pyrazine was observed to cause cell cycle arrest in the G0/G1 phase and induce apoptosis, as confirmed by Annexin V-FITC and DNA fragmentation analysis.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of the cytotoxic activity of novel compounds.
Conclusion
The imidazo-pyrimidine scaffold and its various isomers represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The data compiled in this guide highlight the diverse activities of different imidazo-pyrimidine derivatives, with some exhibiting potent, sub-micromolar IC50 values. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through the modulation of key regulatory proteins like Bax and Bcl-2, and the activation of executioner caspases.
It is important to note the current gap in the scientific literature regarding a direct, systematic comparative study of the cytotoxicity of imidazo[1,5-c]pyrimidine isomers. The available research focuses on a variety of imidazo-pyrimidine cores, making a direct comparison of the [1,5-c] isomers challenging. Future research should aim to synthesize and evaluate a focused library of imidazo[1,5-c]pyrimidine isomers to elucidate their specific structure-activity relationships and to identify lead candidates for further preclinical and clinical development. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold in the fight against cancer.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,5-c]pyrimidine Synthesis Methods
For researchers and professionals in drug development, the imidazo[1,5-c]pyrimidine scaffold represents a unique heterocyclic core with potential biological activity. However, its synthesis can be less straightforward compared to its more common isomers. This guide provides a head-to-head comparison of key synthetic methods for constructing the imidazo[1,5-c]pyrimidine ring system, offering detailed experimental protocols and quantitative data to inform synthetic strategy.
Method 1: Cyclocondensation of 4-Chloro-5-formylpyrimidines with Amines
A significant route to the imidazo[1,5-c]pyrimidine core involves the cyclocondensation of 4-chloro-5-formylpyrimidines with primary amines. This method provides a versatile entry point to a range of substituted imidazo[1,5-c]pyrimidines, with the final substitution pattern being dictated by the choice of the starting pyrimidine and the amine.
A key advantage of this approach is the ready availability of the starting 4-chloropyrimidine derivatives. The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and can offer good to excellent yields.
Experimental Protocol:
A solution of the appropriate 4-chloro-5-formylpyrimidine (1 mmol) in a suitable solvent such as ethanol or isopropanol is treated with an excess of the desired primary amine (2-3 equivalents). The reaction mixture is stirred at room temperature or heated to reflux for a period of 1 to 5 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure imidazo[1,5-c]pyrimidine derivative.
Method 2: Synthesis from 1,3,5-Triazine Derivatives
An alternative and powerful strategy for the synthesis of the imidazo[1,5-c]pyrimidine skeleton involves the use of 1,3,5-triazine as a precursor. This approach often involves a Dimroth-type rearrangement, a well-established reaction in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange places through a ring-opening and ring-closing sequence.[1][2][3]
This method can provide access to unique substitution patterns that may be difficult to achieve through other routes. The reaction conditions for the rearrangement can vary, often requiring acidic or basic catalysis, or thermal induction.
Experimental Protocol:
A substituted 1,3,5-triazine is reacted with a suitable reagent containing an active methylene group and an amino functionality, such as an amino acid ester, in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.
Head-to-Head Comparison of Synthesis Methods
| Parameter | Method 1: Cyclocondensation of 4-Chloro-5-formylpyrimidines | Method 2: Synthesis from 1,3,5-Triazine Derivatives |
| Starting Materials | 4-Chloro-5-formylpyrimidines, Primary amines | 1,3,5-Triazine derivatives, Active methylene compounds |
| Reaction Type | Cyclocondensation | Cyclization with Dimroth-type rearrangement |
| Reaction Conditions | Typically mild (room temperature to reflux) | Often requires heating and basic or acidic catalysis |
| Typical Yields | Good to excellent | Moderate to good |
| Substrate Scope | Broad, dependent on available substituted pyrimidines and amines | Can provide unique substitution patterns |
| Advantages | Readily available starting materials, generally straightforward procedure. | Access to diverse and potentially novel derivatives. |
| Disadvantages | Limited by the availability of appropriately substituted pyrimidines. | Can involve multi-step sequences and potentially harsh reaction conditions. |
Conclusion
The synthesis of the imidazo[1,5-c]pyrimidine core can be effectively achieved through several synthetic routes. The choice between the cyclocondensation of 4-chloro-5-formylpyrimidines and the rearrangement of 1,3,5-triazine derivatives will largely depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The cyclocondensation method offers a more direct and often higher-yielding route for simpler derivatives, while the triazine-based approach provides a pathway to more complex and unique structures. Researchers should carefully consider these factors when designing their synthetic strategies for this important heterocyclic scaffold.
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
Benchmarking the Selectivity of Phosphodiesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of phosphodiesterase (PDE) isoforms is a critical area of research for the development of targeted therapies for a range of diseases, including cardiovascular disorders, neurodegenerative conditions, and inflammatory diseases. The imidazo[1,5-c]pyrimidine scaffold and its derivatives represent a class of compounds with significant potential for selective enzyme inhibition. Due to the limited publicly available data on the specific compound 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, this guide will provide a comparative analysis of the well-characterized and highly selective PDE2A inhibitor, BAY 60-7550 , which features a complex heterocyclic core. This guide will benchmark its selectivity against other major phosphodiesterase families, providing a framework for evaluating the performance of novel inhibitors.
Comparative Selectivity of Phosphodiesterase Inhibitors
The inhibitory potency and selectivity of a compound are paramount for its therapeutic efficacy and safety profile. The following table summarizes the in vitro inhibitory activities of the selective PDE2A inhibitor BAY 60-7550, alongside representative inhibitors for PDE5 and PDE9, against a panel of phosphodiesterase isoforms. Lower IC50 or Ki values indicate higher potency.
| Inhibitor | Primary Target | PDE1 (IC50/Ki) | PDE2A (IC50/Ki) | PDE3B (IC50/Ki) | PDE4B (IC50/Ki) | PDE5 (IC50/Ki) | PDE6 (IC50/Ki) | PDE7B (IC50/Ki) | PDE8A (IC50/Ki) | PDE9A (IC50/Ki) | PDE10A (IC50/Ki) | PDE11A (IC50/Ki) |
| BAY 60-7550 | PDE2A | >235 nM[1] | 4.7 nM (IC50, human) [1] 3.8 nM (Ki) [2] | >500 nM[1] | >500 nM[1] | >500 nM[1] | Data not readily available | >500 nM[1] | >500 nM[1] | >500 nM[1] | >500 nM[1] | >500 nM[1] |
| Sildenafil | PDE5 | 280 nM | >10,000 nM | 4,200 nM | 14,000 nM | 3.9 nM | 36 nM | >10,000 nM | >10,000 nM | >10,000 nM | 1,400 nM | 1,100 nM |
| Tadalafil | PDE5 | 1,200 nM | >10,000 nM | 2,000 nM | >10,000 nM | 1.8 nM | 1,100 nM | >10,000 nM | >10,000 nM | >10,000 nM | 3,100 nM | 25 nM |
| BAY 73-6691 | PDE9A | >10,000 nM[3] | Data not readily available | Data not readily available | Data not readily available | >10,000 nM[3] | >10,000 nM[3] | Data not readily available | Data not readily available | 55 nM [3] | Data not readily available | Data not readily available |
Note: Data is compiled from various sources and experimental conditions may differ. This table is intended for comparative purposes.
As the data indicates, BAY 60-7550 demonstrates high potency for PDE2A with over 50-fold selectivity against PDE1 and over 100-fold selectivity against other PDE families, including PDE5, PDE3B, PDE4B, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A.[1] In contrast, PDE5 inhibitors like sildenafil and tadalafil exhibit some cross-reactivity with other PDE isoforms, notably PDE6 for sildenafil and PDE11 for tadalafil, which can be associated with certain side effects.[4][5] PDE9 inhibitors, such as BAY 73-6691, are designed for high selectivity for their target, which is crucial for their therapeutic application in neurological disorders.[6]
Signaling Pathway and Experimental Workflow
To understand the impact of selective PDE2A inhibition, it is essential to visualize its role in cellular signaling. Phosphodiesterase 2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] The activity of PDE2A is stimulated by cGMP.[8] By inhibiting PDE2A, compounds like BAY 60-7550 prevent the degradation of cAMP and cGMP, leading to their accumulation and the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[7]
The systematic evaluation of a compound's selectivity is a cornerstone of preclinical drug development. The following diagram illustrates a typical experimental workflow for benchmarking the selectivity of a novel phosphodiesterase inhibitor.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the reliable comparison of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the evaluation of phosphodiesterase inhibitor selectivity.
Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This in vitro assay measures the direct inhibitory effect of a test compound on the activity of purified phosphodiesterase isoforms.
Principle: This assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) and an unlabeled cyclic nucleotide for the active site of a PDE enzyme. The product of the enzymatic reaction, a fluorescently labeled monophosphate, is captured by a binding agent, resulting in a high fluorescence polarization (FP) signal. In the presence of an inhibitor, the enzymatic activity is reduced, leading to less fluorescent monophosphate production and a lower FP signal.[9]
Materials:
-
Recombinant human phosphodiesterase enzymes (PDE1-11)
-
Test compound
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Binding agent (specific to the assay kit)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations for testing.
-
Add a small volume (e.g., 2 µL) of each compound dilution to the wells of the microplate. Include controls for maximum enzyme activity (vehicle) and background (no enzyme).
-
Add the diluted PDE enzyme solution to each well, except for the background control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the binding agent solution to all wells.
-
Incubate for an additional 30-60 minutes to allow for the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The half-maximal inhibitory concentration (IC50) values are then determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular cAMP/cGMP Measurement Assay (ELISA)
This cell-based assay quantifies the effect of a test compound on the intracellular levels of cyclic nucleotides (cAMP or cGMP).
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). Cyclic AMP or cGMP in the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-linked cAMP or cGMP for binding to a specific antibody coated on a microplate. After washing, a substrate for HRP is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of the cyclic nucleotide in the sample.[10][11]
Materials:
-
Cultured cells expressing the target PDE isoform(s)
-
Test compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP or cGMP ELISA kit (containing antibody-coated plate, HRP-conjugated tracer, standards, wash buffer, and substrate)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
To stimulate cyclic nucleotide production, an appropriate agonist can be added (e.g., forskolin for cAMP or a nitric oxide donor for cGMP).
-
Aspirate the culture medium and lyse the cells by adding cold cell lysis buffer.
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatants (lysates) to the antibody-coated microplate provided in the ELISA kit.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves adding the HRP-conjugated tracer, incubating, washing, adding the substrate, and stopping the reaction.
-
Measure the absorbance of each well using a microplate reader.
Data Analysis: A standard curve is generated using the provided cyclic nucleotide standards. The concentration of cAMP or cGMP in the cell lysates is then calculated by interpolating the absorbance values from the standard curve. The EC50 value (the concentration of the compound that produces 50% of the maximal increase in cyclic nucleotide levels) can be determined from the dose-response curve.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wirelesslifesciences.org [wirelesslifesciences.org]
- 6. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 8. uniprot.org [uniprot.org]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Imidazo[1,5-c]pyrimidine-Based Inhibitors: Cross-Reactivity and Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-c]pyrimidine scaffold is a significant heterocyclic motif in modern drug discovery, demonstrating a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.[1] Its structural versatility allows for extensive modifications to optimize therapeutic effects and target specificity, particularly as protein kinase inhibitors.[1] This guide provides a comparative analysis of the cross-reactivity and selectivity of imidazo[1,5-c]pyrimidine-based inhibitors and related isomers, supported by experimental data from published studies.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the inhibitory activity of various imidazo[1,5-c]pyrimidine and related imidazopyrimidine derivatives against their primary targets and key off-targets. This data is crucial for understanding the selectivity profile and potential for cross-reactivity.
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine-Based Inhibitors against Aurora and FLT3 Kinases
| Compound | Target Kinase | Kd (nM) | Percent of Control @ 1 µM | Reference |
| 27e | Aurora-A | 7.5 | 3.4 | [2] |
| Aurora-B | 48 | 1 | [2] | |
| Aurora-C | - | 16 | [2] | |
| FLT3 (wild-type) | 6.2 | >94% competition | [2] | |
| FLT3-ITD | 38 | >94% competition | [2] | |
| FLT3(D835Y) | 14 | >94% competition | [2] |
Table 2: hERG Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | hERG IC50 (µM) | Reference |
| 6 | 3.0 | [2] |
| 20f | 9.50 | [2] |
| 22d | 6.3 | [2] |
| 22e | 2.5 | [2] |
Table 3: Cellular Activity of Imidazo[4,5-b]pyridine-Based Inhibitors
| Compound | Cell Line | GI50 (µM) | Reference |
| 28c | HCT116 | 2.30 | [3] |
| MV4-11 | 0.299 | [3] |
Table 4: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against CDK9
| Compound | Target Kinase | IC50 (µM) | Reference |
| 3c | CDK9 | 0.16 | [4] |
| 9 | CDK9 | 7.88 | [4] |
| 10 | CDK9 | 5.12 | [4] |
Table 5: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Virus | IC50 (µM) | Selectivity Index | Reference |
| 3b | Human Coronavirus 229E | 56.96 | 7.14 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Kinase Inhibition Assays
CDK2/cyclin E Activity Assay: The inhibitory activity against CDK2/cyclin E was determined using a standard kinase assay. Compounds were typically prepared in DMSO and diluted to the desired concentrations. The kinase reaction was initiated by adding ATP to a mixture of the enzyme, substrate (e.g., histone H1), and the test compound in a suitable buffer. After incubation, the reaction was stopped, and the amount of phosphorylated substrate was quantified, often using a radiometric assay with [γ-33P]ATP or a fluorescence-based method. IC50 values were then calculated from the dose-response curves.[5]
FLT3 and Aurora Kinase Binding Assays (Kd Determination): The binding affinity (Kd) of inhibitors to kinases such as FLT3 and Aurora-A/B was determined using competition binding assays. These assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase active site. The amount of bound ligand is quantified, and the Kd is calculated based on the displacement curve.[2]
Kinome-Wide Selectivity Profiling: To assess the broader selectivity of inhibitors, they are often screened against a large panel of kinases. For example, the S(10) selectivity score is calculated by dividing the number of kinases inhibited by more than 90% at a given concentration (e.g., 1 µM) by the total number of non-mutant kinases tested.[2]
Cellular Assays
Cell Proliferation/Growth Inhibition (GI50) Assay: The antiproliferative activity of the compounds was assessed using various cancer cell lines. Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability was then measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively. The GI50 value, representing the concentration at which cell growth is inhibited by 50%, was determined from the resulting dose-response curves.[3]
hERG Inhibition Assay: The potential for cardiotoxicity was evaluated by assessing the inhibition of the hERG potassium channel. This is typically done using electrophysiological methods, such as patch-clamp assays on cells expressing the hERG channel, or with fluorescence-based assays. The IC50 value, the concentration at which the compound inhibits 50% of the hERG channel activity, is then determined.[2]
Antiviral Cytopathic Effect (CPE) Inhibition Assay: The antiviral activity of compounds was evaluated by their ability to protect cells from virus-induced cell death (cytopathic effect). Host cells were infected with the virus in the presence of varying concentrations of the test compounds. After an incubation period, cell viability was assessed, and the IC50 (the concentration that inhibits 50% of the viral CPE) was calculated. The selectivity index (SI) is often calculated as the ratio of the cytotoxic concentration (CC50) to the IC50.[4]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways.
Caption: General workflow for the development and evaluation of imidazo[1,5-c]pyrimidine-based inhibitors.
Caption: Simplified signaling pathway showing the action of an imidazo[1,5-c]pyrimidine-based RTK inhibitor.
Conclusion
The imidazo[1,5-c]pyrimidine scaffold and its related isomers represent a versatile platform for the development of potent and selective kinase inhibitors. The provided data highlights the importance of comprehensive cross-reactivity profiling, including kinome-wide screens and assessments against critical off-targets like hERG, to ensure the development of safe and effective therapeutic agents. Future studies should continue to explore structural modifications to enhance selectivity and improve overall drug-like properties.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antigout Mechanism of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gout, a prevalent and painful inflammatory arthritis, is characterized by the deposition of monosodium urate crystals in joints and tissues, a direct consequence of hyperuricemia. The management of gout hinges on lowering serum uric acid levels. Current therapeutic strategies primarily involve two main mechanisms of action: the inhibition of xanthine oxidase, a key enzyme in uric acid production, and the enhancement of uric acid excretion by inhibiting urate transporter 1 (URAT1) in the kidneys. The compound 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has been classified as an antigout agent; however, its precise mechanism of action remains to be fully elucidated. This guide provides a comparative framework to understand the potential mechanisms of this compound by contrasting it with well-established antigout medications.
Comparative Analysis of Antigout Mechanisms
To contextualize the potential action of this compound, it is essential to compare its potential inhibitory activities with those of current frontline treatments. The primary targets for antigout therapies are xanthine oxidase and URAT1.
Table 1: Quantitative Comparison of Xanthine Oxidase Inhibitors
| Compound | Target Enzyme | IC50 | Mechanism of Action |
| Allopurinol | Xanthine Oxidase | 9.07 µg/mL[1] | Competitive inhibitor of xanthine oxidase, preventing the conversion of hypoxanthine and xanthine to uric acid.[2][3][4] |
| Febuxostat | Xanthine Oxidase | 8.77 µg/mL[1] | A non-purine, selective inhibitor of xanthine oxidase, blocking the enzyme's active site.[5][6][7][8] |
| This compound | Xanthine Oxidase | Data Not Available | Hypothesized to inhibit xanthine oxidase. |
Table 2: Quantitative Comparison of URAT1 Inhibitors
| Compound | Target Transporter | IC50 | Mechanism of Action |
| Probenecid | URAT1 | 22 µM[9] | Competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys by blocking URAT1.[10][11] |
| This compound | URAT1 | Data Not Available | Hypothesized to inhibit URAT1. |
Elucidating the Mechanism: Key Experimental Protocols
To determine the precise mechanism of action of this compound, two key in vitro assays are essential: a xanthine oxidase inhibition assay and a URAT1 inhibition assay.
Experimental Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This assay spectrophotometrically measures the inhibition of xanthine oxidase activity. The enzyme catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Dissolve the test compound and allopurinol in DMSO to create stock solutions, followed by serial dilutions in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the test compound or control solutions at various concentrations.
-
Add 35 µL of phosphate buffer to each well.
-
Add 30 µL of the xanthine oxidase solution to each well, except for the blank wells.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 60 µL of the xanthine solution to all wells.
-
Measurement: Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Experimental Protocol 2: Cell-Based URAT1 Inhibition Assay
This assay measures the uptake of radiolabeled uric acid into cells engineered to express the human URAT1 transporter. A reduction in uric acid uptake in the presence of the test compound indicates inhibitory activity.
Materials and Reagents:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293)
-
Wild-type HEK293 cells (negative control)
-
[¹⁴C]-Uric Acid
-
This compound (test compound)
-
Probenecid (positive control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in appropriate flasks and seed them into 24-well plates.
-
Compound Preparation: Prepare stock solutions of the test compound and probenecid in DMSO and dilute to desired concentrations in HBSS.
-
Uptake Assay:
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with the test compound or controls in HBSS for 10-15 minutes at 37°C.
-
Initiate the uptake by adding HBSS containing [¹⁴C]-uric acid.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer.
-
-
Measurement:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (from wild-type cells) from the values obtained with hURAT1-HEK293 cells.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Visualizing the Pathways
To better understand the potential points of intervention for this compound, the following diagrams illustrate the key metabolic and transport pathways involved in uric acid homeostasis.
Caption: Purine metabolism and the site of action for xanthine oxidase inhibitors.
Caption: Renal uric acid transport and the site of action for URAT1 inhibitors.
By employing the outlined experimental protocols, researchers can definitively characterize the mechanism of action of this compound. This will not only clarify its therapeutic potential but also contribute to the development of more targeted and effective treatments for gout and hyperuricemia.
References
- 1. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
- 7. Reactome | Purine metabolism [reactome.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Biological Assays for Imidazo[1,5-c]pyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-c]pyrimidine scaffold is a promising heterocyclic motif in modern drug discovery, demonstrating a wide range of biological activities, including anticancer, kinase inhibition, and immunomodulatory effects. As with any chemical series, the reproducibility of biological assay results is paramount for robust structure-activity relationship (SAR) studies and the successful progression of drug candidates. This guide provides a comparative overview of common biological assays used to evaluate imidazo[1,5-c]pyrimidines, potential challenges to their reproducibility, and detailed experimental protocols to aid in generating reliable and comparable data.
Factors Influencing Assay Reproducibility for Imidazo[1,5-c]pyrimidines
Several factors can impact the reproducibility of biological assays when working with imidazo[1,5-c]pyrimidines and related nitrogen-containing heterocycles. Understanding these potential pitfalls is crucial for designing robust experiments and interpreting data accurately.
Metabolic Instability: A significant consideration for imidazopyrimidine derivatives is their potential metabolism by enzymes such as aldehyde oxidase (AO). The isomeric scaffold, imidazo[1,2-a]pyrimidine, has been shown to be susceptible to rapid metabolism by AO, which can lead to a loss of the parent compound and consequently, a decrease in apparent activity in cell-based assays.[1][2][3][4][5] While direct studies on the AO-mediated metabolism of the imidazo[1,5-c]pyrimidine core are less common, its structural similarity warrants caution. This metabolic liability can be a source of significant variability in in vitro and in vivo assays, affecting the reproducibility of pharmacokinetic and pharmacodynamic studies.
Physicochemical Properties and Assay Interference: The physicochemical properties of imidazo[1,5-c]pyrimidines can influence their behavior in various assay formats. Like many heterocyclic compounds, they can exhibit properties that lead to assay artifacts:
-
Compound Autofluorescence: The inherent fluorescence of a compound can interfere with fluorescence-based assays, leading to false-positive or false-negative results. It is crucial to perform control experiments to measure a compound's intrinsic fluorescence at the excitation and emission wavelengths used in the assay.[6][7]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that nonspecifically inhibit enzymes or disrupt cell membranes, leading to artifacts. The inclusion of detergents like Triton X-100 in assay buffers can help mitigate this issue.[6]
-
Solubility and Stability in DMSO: While dimethyl sulfoxide (DMSO) is a common solvent for compound storage, some heterocyclic compounds can be unstable in it, leading to degradation over time. Freshly prepared solutions should be used whenever possible to ensure consistent compound concentrations.[8]
Comparative Data on Biological Activities
Table 1: Comparison of Kinase Inhibitory Activity (IC50 in nM)
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Imidazo[1,2-c]pyrimidine | CDK2 | 1 - 10 µM (range) | Flavopiridol | CDK2 | ~300 |
| Imidazo[4,5-b]pyridine | Aurora A | 7.5 | Alisertib | Aurora A | 1.2 |
| Imidazo[4,5-b]pyridine | FLT3 | 6.2 | Gilteritinib | FLT3 | 0.29 |
Note: Data for imidazo[1,5-c]pyrimidines are often presented alongside related imidazopyrimidine isomers. The provided data is illustrative and specific values will vary based on the full chemical structure.
Table 2: Comparison of RORc Inverse Agonist Activity (IC50 in nM)
| Compound Scaffold | Assay Type | IC50 (nM) | Reference Compound | Assay Type | IC50 (nM) |
| Imidazo[1,5-a]pyrimidine | RORc Cellular Assay | <10 | VTP-43742 | RORc Cellular Assay | 32 |
Experimental Protocols
To promote reproducibility, detailed and standardized protocols are essential. Below are methodologies for key experiments commonly used to characterize imidazo[1,5-c]pyrimidines.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for a Typical MTT Assay
Caption: Workflow of the MTT cell viability assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the imidazo[1,5-c]pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
A variety of formats are available for measuring kinase activity, including radiometric, fluorescence, and luminescence-based assays.[9][10][11][12] The following is a general protocol for a luminescence-based kinase assay that measures ATP consumption.
Workflow for a Luminescence-Based Kinase Assay
References
- 1. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 12. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one and Associated Waste
This document provides a comprehensive guide for the safe handling and disposal of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, its derivatives, and all associated contaminated materials. Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance.
Immediate Safety & Spill Response
Before handling, ensure you are familiar with the Safety Data Sheet (SDS) and are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
In Case of Inhalation: Move the individual to fresh air.
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it in a clearly labeled, sealed container for hazardous waste.
-
Small Spills (Liquid solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material into a labeled, sealed container for hazardous waste.
Waste Stream Identification and Segregation
Proper disposal begins with correct identification of the waste stream. Use the following workflow to determine the appropriate disposal pathway for waste containing this compound.
Chemical Decontamination Protocol
For liquid waste streams with concentrations exceeding 1 mg/mL, chemical neutralization is required before final disposal. The following protocol outlines the procedure for degrading the imidazopyrimidinone core via hydrolysis.
This procedure should be performed inside a certified chemical fume hood.
-
Preparation: Prepare the required neutralization solution as detailed in Table 1. Ensure the waste container is made of a compatible material (e.g., HDPE) and is placed within a secondary containment vessel.
-
Neutralization: Slowly add the sodium hydroxide solution to the aqueous waste containing this compound while stirring gently.
-
Reaction: Loosely cap the container to avoid pressure buildup and allow the reaction to proceed for the time specified in Table 1 at room temperature.
-
pH Adjustment: After the reaction period, check the pH of the solution. Neutralize it to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M HCl).
-
Disposal: The treated, neutralized solution can now be disposed of as aqueous chemical waste.
| Parameter | Value | Unit | Notes |
| Neutralizing Agent | Sodium Hydroxide (NaOH) | - | - |
| Agent Concentration | 2 | M | Prepare fresh |
| Reagent to Waste Ratio | 1 : 5 | v/v | (e.g., 200 mL NaOH for 1 L of waste) |
| Minimum Reaction Time | 12 | hours | With gentle agitation |
| Final pH Target | 6.0 - 8.0 | - | Verify with pH meter or strips |
Example Biological Context: Inhibition of mTOR Pathway
To provide context for researchers in drug development, this compound is often investigated as a scaffold for kinase inhibitors. The diagram below illustrates a hypothetical mechanism where such a compound inhibits the mTOR signaling pathway, a critical regulator of cell growth and proliferation. Proper disposal is crucial for compounds designed to be biologically active.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
